ACE inhibitors primarily function by competitively inhibiting the zinc-metallopeptidase angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS) [1] [2].
The diagram below illustrates the core pathways affected by ACE inhibition.
ACE inhibitor core pathways: blocking Ang II production and bradykinin degradation.
This dual action results in systemic vasodilation, reduced blood volume, and lowered blood pressure [1] [2]. Beyond hemodynamics, reducing Ang II and increasing bradykinin also yields anti-proliferative and anti-fibrotic effects, crucial for treating heart failure and chronic kidney disease [3] [2].
Somatic ACE (sACE) contains two catalytic domains with distinct functions, while testicular ACE (tACE) has one. Understanding these domains is key to developing advanced inhibitors.
The table below summarizes the domain-specific substrate preferences.
| ACE Domain | Key Substrates | Primary Physiological Role | Inhibition Consequence |
|---|---|---|---|
| N-domain (ACE-N) | Angiotensin 1-7, Ac-SDKP, GnRH, MERF [3] [4] | Regulates hematopoietic stem cells, cardiac fibrosis, endogenous opioid signaling [3] [4] | Elevated Ac-SDKP (antifibrotic), elevated MERF (analgesia) [3] [4] |
| C-domain (ACE-C) | Angiotensin I, Bradykinin [2] | Systemic BP control, main generator of Ang II [2] | Reduced Ang II (vasodilation), elevated bradykinin (cough) [1] [2] |
For researchers investigating ACE inhibitors, here are detailed methodologies for key in vitro and in vivo experiments.
1. High-Throughput Fluorescence-Based ACE Activity Assay This protocol is optimized for screening potential inhibitors [4].
2. In Vivo Model for Antifibrotic Efficacy This model assesses cardiac antifibrotic effects independent of blood pressure changes [3].
Current research explores new inhibitor sources and strategies to mitigate side effects like dry cough and angioedema linked to non-selective bradykinin accumulation.
The following diagram illustrates the multi-faceted mechanisms of ACE inhibitors, including both classical and emerging pathways.
ACE inhibitor mechanisms: classical systemic effects and emerging tissue/central pathways.
The table below summarizes the fundamental absorption and distribution characteristics of Lisinopril, which are critical for formulation scientists [1] [2].
| Parameter | Characteristics | Key Details |
|---|---|---|
| Absorption & Bioavailability | Incomplete and variable | Oral bioavailability is relatively low, ranging from 10% to 30%, and is unaffected by food intake [1] [2]. |
| Distribution | Minimal protein binding | Lisinopril is hydrophilic and does not bind to plasma proteins like albumin, leading to poor distribution, particularly in patients with heart failure [1]. |
| Time to Peak Concentration | Relatively prolonged | Peak plasma concentrations are typically reached within 6 to 8 hours after oral administration [1]. |
A primary challenge in formulating Lisinopril is its classification as a Class III drug (high solubility, low permeability), which results in low and variable oral bioavailability [3]. Recent research focuses on using mucoadhesive sustained-release (SR) formulations to enhance intestinal permeation and residence time.
A 2023 study detailed the development of Lisinopril-SR matrix pellets using a 32 full factorial design. The goal was to optimize formulation variables to achieve desired characteristics [3].
The following diagram illustrates the logical workflow and relationships of this formulation optimization process.
Workflow for Optimizing Lisinopril SR Mucoadhesive Pellets
The pharmacokinetic profile of Lisinopril presents a clear challenge for drug development. The advanced formulation strategy using mucoadhesive polymers in a sustained-release pellet system demonstrates a viable approach to:
The following tables consolidate key quantitative data for Lisinopril Dihydrate from the search results.
Table 1: Solubility in Various Solvents
| Solvent | Solubility | Experimental Conditions / Notes |
|---|---|---|
| Water | ≥10 mg/mL [1] [2] [3] | Standard condition |
| ~20 mg/mL [4] | Information from supplier data | |
| Dimethyl Sulfoxide (DMSO) | ~6.5 mg/mL [1] [2] [3] | Requires heating and sonication [1] [3] |
| Methanol | 14 mg/mL [2] | Information from supplier data |
| Ethanol | Insoluble [4] [2] | - |
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H35N3O7 (dihydrate form) [4] [5] [2] | - |
| Molecular Weight | 441.52 g/mol (dihydrate form) [4] [5] [2] | - |
| Melting Point | ~160°C (with decomposition) [5] [2] | - |
| pKa | 2.5, 4.0, 6.7, 10.1 (at 25°C) [1] [3] | - |
| Storage Conditions | 2-8°C [1] [5] [3]; Hygroscopic [1] [3] | - |
For reliable and reproducible results, the methodology used to characterize and handle the compound is critical.
The solubility and solid-form data have direct implications for drug development.
The diagram below outlines a general experimental workflow for characterizing the solubility and solid-state properties of a pharmaceutical compound like this compound, based on the methodologies cited.
Experimental workflow for solid form and solubility analysis
The table below summarizes the core technical data for lisinopril, which is consistent across its forms.
| Property | Description |
|---|---|
| Systematic IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [1] [2] |
| Molecular Formula | C21H31N3O5 [3] [1] [2] |
| Molecular Weight | 405.49 g/mol [3] [2] |
| Drug Class | Angiotensin-converting enzyme (ACE) inhibitor [3] [1] |
| Solubility | Soluble in water (~13 mg/mL at room temperature); less soluble in methanol; virtually insoluble in ethanol [1]. |
| Pharmacokinetics | Not a prodrug; not metabolized by the liver; eliminated unchanged primarily in urine [3] [1]. |
The search results explicitly confirm the existence of both the anhydrous and dihydrate forms of lisinopril, though detailed comparative data is absent.
Controlling impurities and degradation products is a critical aspect of pharmaceutical development. The following workflow outlines a general stability-indicating method for lisinopril, which would be essential for characterizing both the anhydrous and dihydrate forms.
HPLC Workflow for Lisinopril Impurity Profiling
The synthesis and scale-up of lisinopril can lead to the formation of specific impurities [5]:
The synthesis of lisinopril involves multiple steps where the choice of reagents and conditions can influence the final product's quality and solid form.
Simplified Lisinopril Synthesis Pathway
Patents describe alternative synthetic routes. One method involves activating a lysine derivative with carbonyldiimidazole, coupling it with a proline derivative, and then reacting it with ethyl 2-chloro-4-oxo-4-phenylbutanoate, followed by catalytic hydrogenation and hydrolysis [7].
To conduct a full comparative analysis of this compound versus anhydrous lisinopril, I suggest investigating these specific areas:
For complex and flexible molecules like lisinopril dihydrate, standard X-ray powder diffraction (XRPD) often cannot provide a complete structural picture on its own [1]. NMR crystallography combines solid-state nuclear magnetic resonance (SSNMR), computational chemistry, and diffraction data to overcome these limitations, offering key structural insights, particularly on hydrogen-mediated noncovalent interactions [2].
The diagram below outlines a generalized workflow for this approach.
The following tables summarize core experimental data and structural features of this compound from the literature.
Table 1: Experimental NMR Parameters for Lisinopril [3]
| Parameter | Specification |
|---|---|
| Spectrum Type | 1H NMR (1D) |
| Frequency | 500 MHz |
| Solvent | Water (H₂O) |
| Sample pH | 7.00 |
| Sample Temperature | 25.0 °C |
| Chemical Shift Reference | DSS |
Table 2: Solid-State Characteristics of this compound [4]
| Feature | Description |
|---|---|
| Crystal System | Monoclinic |
| Main Structural Feature | Double zwitterionic character in the solid state |
| Key Stabilizing Forces | Extensive hydrogen-bonding network involving water molecules and functional groups |
| Pharmaceutical Relevance | The commercial and most widespread form used in formulations |
The integrated approach is critical for a molecule like lisinopril due to its high molecular flexibility, which makes structure determination from powders challenging [1]. The specific value of NMR crystallography includes:
Beyond pure structure determination, these analytical techniques are applied to solve practical problems in pharmaceutical development.
Lisinopril dihydrate undergoes specific physical and chemical changes upon heating. The data below summarizes its key thermal transitions and the main degradation impurities formed under stress.
Table 1: Thermal Transitions of this compound
| Transition | Temperature | Process Description |
|---|---|---|
| First Dehydration [1] | ~88.8 °C | Dihydrate to monohydrate transition (loss of one water molecule) |
| Second Dehydration [1] | ~110.4 °C | Monohydrate to anhydrous form transition (loss of second water molecule), accompanied by a change in crystalline structure |
| Fusion (Melting) [1] | ~179.4 °C | Melting of the resulting crystalline structure |
Table 2: Key Degradation Impurities of Lisinopril
| Impurity | Chemical Name | Formation Condition |
|---|---|---|
| (S,S,S)-Diketopiperazine [2] | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Intramolecular dehydration of lisinopril at high temperatures (e.g., 80°C in n-butanol with HCl) [2] |
| (R,S,S)-Diketopiperazine [2] | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Epimerization of (S,S,S)-Diketopiperazine at high temperature (e.g., 190°C) [2] |
| Lysine Analogue [2] | N2-(1-Carboxy-3-phenylpropyl)lysyllysine | Process-related impurity during synthesis [2] |
The following diagram maps the major thermal degradation pathway:
The following analytical techniques are critical for studying the thermal stability of this compound.
Table 3: Core Analytical Techniques for Thermal Stability Studies
| Method | Application & Key Insights | Experimental Notes |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Quantifies mass loss due to dehydration and decomposition [3] [1]. Pearson correlation coefficient can compare experimental and simulated curves to identify incompatibilities [3]. | - |
| Differential Scanning Calorimetry (DSC) | Identifies temperatures for dehydration events (endothermic) and melting point [3] [1]. | - |
| High-Performance Liquid Chromatography (HPLC) | Detects and quantifies degradation impurities and drug content loss in stressed samples [3]. | A stability-indicating method is essential [4]. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies changes in functional groups and molecular interactions, such as between Lisinopril and mannitol [3]. | - |
| Powder X-ray Diffraction (PXRD) | Monitors crystalline structure changes during dehydration (e.g., Form 1 to Form 2 transition) [3] [1]. | - |
Excipient selection is critical. A 2025 drug-excipient compatibility study revealed significant interactions [3]:
To obtain the most complete experimental details, you may need to:
Lisinopril dihydrate is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in therapeutic applications for managing hypertension, congestive heart failure, and acute myocardial infarction. Chemically described as (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, this peptide-like compound features a molecular formula of C₂₁H₃₁N₃O₅·2H₂O and a molecular weight of 441.52 g/mol [1] [2]. Unlike many other ACE inhibitors, Lisinopril is not a prodrug and does not require hepatic biotransformation for therapeutic activity, contributing to its predictable pharmacokinetic profile [3]. The presence of two water molecules in its crystalline structure significantly influences its solid-state properties and analytical characteristics, making proper identification and quantification essential for pharmaceutical quality control.
The molecular structure of Lisinopril contains several functional groups amenable to spectroscopic analysis: a primary amino group, two carboxyl groups, and a peptide bond [4] [2]. This amphoteric nature, with both acidic and basic properties, allows for multiple analytical approaches based on different principles, including UV absorption, infrared spectroscopy, and various chromatographic methods. The dihydrate form represents the commercially used crystalline phase in pharmaceutical formulations, exhibiting specific spectral fingerprints that distinguish it from anhydrous forms or other solvates [5]. This technical guide comprehensively compiles the spectral data, analytical methodologies, and mechanistic pathways relevant to researchers, scientists, and drug development professionals working with this important cardiovascular therapeutic agent.
The comprehensive spectral characterization of this compound encompasses multiple analytical techniques, each providing unique insights into the compound's structural and chemical properties. The following sections detail the specific spectral parameters obtained through various spectroscopic methods, organized by technique for clear reference and comparison.
FTIR analysis provides vibrational fingerprints of this compound's functional groups, enabling structural confirmation and purity assessment. The characteristic absorption bands include:
Table: FTIR Spectral Characteristics of this compound
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylate Group | Asymmetric Stretch | 1580-1620 | Strong |
| Carboxylate Group | Symmetric Stretch | 1390-1420 | Medium |
| Amide Carbonyl | Stretch | 1640-1680 | Strong |
| Primary Amine | N-H Stretch | 3300-3500 | Medium |
| Hydroxyl (Water) | O-H Stretch | 3200-3600 | Broad |
The carboxylate stretches at 1580-1620 cm⁻¹ and 1390-1420 cm⁻¹ confirm the zwitterionic character of Lisinopril in the solid state, while the amide I band at 1640-1680 cm⁻¹ corresponds to the peptide carbonyl stretching vibration [2]. The broad O-H stretch between 3200-3600 cm⁻¹ incorporates contributions from both the water of hydration and carboxylic acid groups, providing evidence of the dihydrate structure.
Advanced spectrophotometric techniques enhance the selectivity and sensitivity of this compound determination, particularly in complex matrices:
Table: Derivative Spectrophotometric Methods for this compound Analysis
| Method Type | Wavelength (nm) | Linear Range (μg/mL) | Molar Absorptivity (L/mol·cm) | Applications |
|---|---|---|---|---|
| Fourth Derivative | 203, 207, 231 | 2.0-45.0 | 9,228-20,796 | Combined formulations [6] |
| Dye Bleaching | 610 | 2.5-50.0 | 1,899 | Tablet analysis [7] |
| Native UV | 208 | 2.0-50.0 | 15,321-20,796 | Pure drug and formulations [4] [6] |
The dye bleaching method employs the oxidative reaction between Lisinopril and N-bromosuccinimide (NBS), with subsequent bleaching of 5,5'-indigo disulfonate dye measured at 610 nm [7]. This visible region detection provides enhanced selectivity by eliminating potential UV-absorbing interferents commonly present in pharmaceutical formulations.
The UV-Vis spectrophotometric method provides a straightforward approach for quantifying this compound in both pure form and pharmaceutical formulations [4] [2]. The procedure involves the following steps:
The titrimetric method offers an economical alternative for the determination of this compound, exploiting its acidic carboxylic acid groups [4]:
Procedure for Pure Drug: Accurately weigh about 250 mg of this compound reference standard and transfer to a 250 mL conical flask. Dissolve in 25 mL of methanol with gentle swirling. Add 3-4 drops of phenolphthalein indicator solution (1% in ethanol).
Titration: Titrate the solution with 0.1 N sodium hydroxide solution under constant stirring until the appearance of a permanent pale pink color that persists for at least 30 seconds. Record the volume of sodium hydroxide solution consumed.
Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 0.022075 g of Lisinopril (C₂₁H₃₁N₃O₅). Calculate the percentage purity using the formula:
% Purity = (Volume of NaOH × Equivalent factor × Actual normality of NaOH × 100) / (Weight of sample × Expected normality)
Tablet Assay: Powder not less than 20 tablets and weigh accurately a portion equivalent to about 250 mg of Lisinopril. Proceed as described for the pure drug. The percentage purity should fall within 92.5-105.5% as specified by pharmacopeial standards [4].
This innovative approach enhances method selectivity through a chemical derivatization strategy [7]:
The therapeutic activity of this compound originates from its specific inhibition of the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates this key pharmacological pathway:
Figure 1: Lisinopril inhibits ACE, preventing angiotensin II formation and bradykinin degradation, reducing blood pressure through dual mechanisms.
This diagram illustrates the key pharmacological pathway through which this compound exerts its therapeutic effects. By inhibiting the angiotensin-converting enzyme (ACE), Lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while simultaneously reducing the degradation of the vasodilator bradykinin [3] [2]. This dual mechanism action results in decreased peripheral vascular resistance and reduced blood pressure, forming the basis for its clinical applications in hypertension, heart failure, and myocardial infarction.
A systematic approach to the qualitative and quantitative analysis of this compound ensures accurate and reliable results in pharmaceutical quality control settings:
Figure 2: Comprehensive analytical workflow for this compound quality control, from sample preparation to final validation.
This workflow outlines the systematic process for analyzing this compound in pharmaceutical products, emphasizing the complementary nature of different analytical techniques. The approach begins with proper sample preparation, followed by method selection based on specific analytical needs—quantitative analysis (UV-Vis spectrophotometry), economical testing (titrimetry), structural confirmation (FTIR), or enhanced selectivity (specialized methods) [4] [2] [7]. The process culminates in rigorous data analysis and method validation to ensure results meet pharmacopeial standards, particularly the British Pharmacopoeia specification of 92.5-105.5% purity for Lisinopril tablets [4].
This comprehensive technical guide has compiled the essential spectral data, analytical methodologies, and mechanistic information for this compound, providing researchers and pharmaceutical scientists with a consolidated resource for drug development and quality control applications. The multiple analytical approaches detailed—from straightforward UV spectrophotometry to sophisticated derivative and dye-bleaching methods—offer flexibility in method selection based on available instrumentation and specific analytical requirements. The structural characterization data, including FTIR spectral features, provides critical fingerprints for identity confirmation and polymorph assessment.
The commercial form of Lisinopril is a dihydrate (LIS·2H₂O). In its crystal structure, the two water molecules are integral, forming an extensive and stable three-dimensional hydrogen-bonding network [1].
The table below details the specific geometry of the hydrogen bonds observed in the Lisinopril Dihydrate crystal lattice, based on single-crystal X-ray data [1]:
| Donor (D) | Acceptor (A) | Distance D–H (Å) | Distance H···A (Å) | Distance D···A (Å) | Angle (D–H···A) |
|---|---|---|---|---|---|
| N13–H13A | O1W | 0.91 | 1.93 | 2.823(2) | 167.1° |
| N13–H13B | O22 (i) | 0.91 | 1.95 | 2.848(2) | 168.6° |
| N19–H19 | O21 (ii) | 0.91 | 1.85 | 2.753(2) | 172.2° |
| O1W–H1W1 | O21 | 0.96 | 1.91 | 2.854(2) | 168.4° |
| O1W–H1W2 | O2W | 0.95 | 1.86 | 2.802(2) | 170.0° |
| O2W–H2W1 | O1 (iii) | 0.96 | 1.87 | 2.822(2) | 169.2° |
| O2W–H2W2 | O2 (iv) | 0.95 | 1.95 | 2.893(2) | 171.2° |
Symmetry operators: (i) x, y, z-1; (ii) -x+1, -y+1, -z+1; (iii) -x+1, -y+2, -z+1; (iv) x, y+1, z [1]
This network connects neighboring Lisinopril molecules, which exist in a double zwitterionic form (both the N13 and N19 nitrogen atoms are protonated, while the carboxylic groups at O1/O2 and O21/O22 are deprotonated) [1].
The definitive determination of this hydrogen bonding pattern was achieved through Single-Crystal X-Ray Diffraction (SCXRD). Here is a detailed methodology based on the cited study [1]:
This experimental workflow for determining a crystal structure, from growth to refinement, can be visualized as follows:
While SCXRD is the most direct method, other techniques are vital for a comprehensive solid-state analysis, especially when single crystals are unavailable.
To deepen your investigation into Lisinopril's solid forms, you could:
The single-crystal X-ray structure of Lisinopril Dihydrate was first determined in a 2013 study, which revealed its double zwitterionic character in the solid state [1] [2].
Table 1: Single-Crystal X-Ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(_1) [1] [2] |
| Unit Cell Parameters | |
| - a | 14.550(2) Å [1] [2] |
| - b | 5.8917(8) Å [1] [2] |
| - c | 14.238(2) Å [1] [2] |
| - β | 112.832(3)° [1] [2] |
| Temperature | 173(2) K [1] [2] |
| Z (Molecules/Unit Cell) | 2 [1] [2] |
Solid-form screening of the commercial dihydrate led to the discovery of new anhydrous and amorphous forms [1] [2]. These new forms showed significant differences in their properties, most notably in their intrinsic dissolution rates (IDR), which is a critical factor for drug bioavailability.
Table 2: Properties of Lisinopril Solid Forms
| Solid Form | Key Characteristics | Intrinsic Dissolution Rate (IDR) |
|---|---|---|
| Dihydrate | Commercial form; stable crystalline structure [1] [2]. | 4.8 ± 0.2 mg cm⁻² min⁻¹ [2] |
| Anhydrous | New form derived from dehydration; distinct PXRD pattern [1] [2]. | Information not specified in search results |
| Amorphous | Lack of long-range molecular order; prepared via methods like freeze-drying [2] [3]. | 12.5 ± 0.3 mg cm⁻² min⁻¹ [2] |
The following techniques are standard for the comprehensive solid-state characterization of pharmaceutical compounds like lisinopril.
1. Solid Form Screening
2. Thermal Analysis
3. Structural and Spectroscopic Analysis
The dehydration process of this compound has been specifically investigated. One study used ab initio powder X-ray diffraction analysis to understand the mechanism of the dehydration-hydration processes, providing insight into the structural changes at the atomic level when water is removed or re-absorbed [4].
The relationship between the key characterization techniques and the information they provide can be visualized in a typical experimental workflow:
This compound is the commercial crystalline form of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure treatment. Its chemical designation is (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, with molecular formula C₂₁H₃₁N₃O₅·2H₂O and molecular weight of 441.53 g/mol [1]. The solid-state characterization of pharmaceutical materials like this compound is critical in preformulation and drug development stages as it directly influences key physicochemical properties including solubility, dissolution rate, stability, and bioavailability [2] [3].
The crystalline structure and its transformations under various environmental conditions determine the drug's processability, performance, and shelf life. This comprehensive technical guide consolidates current scientific knowledge on this compound characterization, providing researchers with detailed methodologies and reference data essential for systematic pharmaceutical development of this important therapeutic agent.
The fundamental crystal structure of this compound was successfully determined using single-crystal X-ray diffraction, revealing crucial molecular and crystalline characteristics. The compound crystallizes in the monoclinic crystal system with space group P2₁ and the following unit cell parameters: a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K [2]. The asymmetric unit consists of one lisinopril molecule and two water molecules of crystallization, with the lisinopril molecule exhibiting a double zwitterionic character in the solid state where both nitrogen atoms (N13 and N19) are protonated while the two formal carboxylic groups are deprotonated [2] [3].
Table 1: Crystallographic Data for this compound
| Parameter | Value | Condition |
|---|---|---|
| Crystal system | Monoclinic | - |
| Space group | P2₁ | - |
| a (Å) | 14.550(2) | T = 173(2) K |
| b (Å) | 5.8917(8) | T = 173(2) K |
| c (Å) | 14.238(2) | T = 173(2) K |
| β (°) | 112.832(3) | T = 173(2) K |
| Z | 2 | - |
| Molecule/ASU | 1 Lisinopril + 2 H₂O | - |
| Molecular state | Double zwitterion | Solid state |
The hydrogen bonding network formed between the zwitterionic lisinopril molecules and water molecules creates an extensive three-dimensional framework that stabilizes the crystal lattice. This network significantly influences the dehydration behavior and physical stability of the material. The structural insights gained from SCXRD are essential for understanding the dehydration mechanisms and predicting the stability of various solid forms derived from the dihydrate [2].
Powder X-ray diffraction serves as a fundamental technique for identifying crystalline phases and monitoring solid-state transformations in this compound. When the dihydrate form undergoes dehydration upon heating, the PXRD patterns show distinct changes, indicating transformation to different crystalline structures [1]. At elevated temperatures (125±2°C), the PXRD pattern corresponds to a different crystalline structure due to the loss of the second water molecule, while at even higher temperatures (190±2°C), the solid becomes non-crystalline [1].
Ab initio structure determination from PXRD data has been successfully applied to establish the mechanistic aspects of the dehydration process of this compound [4]. This approach has confirmed that the dehydration proceeds through a metastable monohydrate phase before forming the anhydrate, with clear differences observed between the dehydration and hydration pathways [4]. The combination of PXRD with humidity control enables the study of hydration processes under various relative humidity conditions, providing complete phase diagrams for this system [4].
The thermal behavior of this compound exhibits a complex, multi-step process that has been characterized through various thermoanalytical techniques. Thermoanalytical data reveal that this compound undergoes a two-step dehydration process when heated: first from dihydrate to monohydrate at approximately 76°C, followed by conversion from monohydrate to anhydrate at 99-101°C [5]. This dehydration pathway proceeds through a metastable intermediate (monohydrate phase) before forming the anhydrous material [4].
Table 2: Thermal Transition Temperatures of this compound
| Transition | Temperature Range | Characterization Methods |
|---|---|---|
| Dihydrate → Monohydrate | 76°C | DSC, TGA, FT-IR [5] |
| Monohydrate → Anhydrate | 99-101°C | DSC, TGA, FT-IR [5] |
| Dihydrate → Monohydrate | 88.8°C | TGA, DSC [1] |
| Monohydrate → Anhydrate | 110.4°C | TGA, DSC [1] |
| Fusion | 157-179°C | DSC [1] [5] |
The thermal analysis by DSC shows distinctive endothermic peaks corresponding to these dehydration events, while TGA quantifies the mass loss associated with water removal [5]. The temperature range variations reported in different studies highlight the influence of experimental conditions, such as heating rate and sample preparation, on the observed transition temperatures.
The structural relationships between the hydrate forms during thermal processing reveal a complex dehydration pathway. Research indicates that while the dehydration process occurs in two distinct steps through a metastable monohydrate phase, the hydration process from the anhydrate back to the dihydrate follows a different pathway, proceeding in a single step without forming the intermediate monohydrate [4]. This pathway divergence suggests different energy barriers and crystal nucleation processes for the dehydration versus hydration mechanisms.
The following diagram illustrates the dehydration and hydration processes:
Thermal Dehydration and Transformation Pathway of this compound
At temperatures exceeding 157°C, the anhydrous form of lisinopril undergoes intramolecular cyclization to form diketopiperazine (DKP),
a degradation product characterized by the appearance of a new carbonyl band at 1670 cm⁻¹ in FT-IR spectra [5]. This transformation occurs through an internal condensation reaction between the secondary amino group adjacent to the benzene ring and the carboxyl group on the proline moiety, resulting in the formation of a six-membered diketopiperazine ring with the liberation of a water molecule as a byproduct [5].
The thermal FT-IR microscopic system has proven particularly valuable in detecting this DKP formation, which is poorly characterized by DSC and TGA methods alone [5]. The DKP formation is further evidenced by a shift in the carboxylate peak from 1574 cm⁻¹ to 1552 cm⁻¹, indicating changes in the carboxylate environment due to cyclization [5].
FT-IR spectroscopy provides vital information about molecular structure, hydrogen bonding, and solid-state transformations in this compound. The technique is particularly useful for monitoring the dehydration process and intramolecular cyclization that occurs at elevated temperatures [5]. The formation of DKP via intramolecular cyclization in anhydrous lisinopril is clearly evidenced by the appearance of a new peak at 1670 cm⁻¹, assigned to the carbonyl stretching vibration of the newly formed diketopiperazine ring [5].
Table 3: Characteristic FT-IR Bands for Lisinopril Solid Forms
| Vibration Assignment | Dihydrate (cm⁻¹) | Anhydrate (cm⁻¹) | DKP Form (cm⁻¹) |
|---|---|---|---|
| Carbonyl (DKP) | - | - | 1670 [5] |
| Carboxylate | 1574 [5] | - | 1552 [5] |
| O-H Stretch (water) | 3200-3400 [5] | - | - |
The thermal FT-IR microscopic system, which combines temperature control with IR spectroscopy, can directly monitor solid-state stability and transformation pathways in real-time [5]. This methodology provides superior insight into the DKP formation compared to DSC and TGA, which offer limited information about this specific chemical transformation [5].
Solid-state NMR techniques have been employed to complement X-ray diffraction data in structural studies of this compound, particularly in cases where single crystals of suitable quality are difficult to obtain [6]. The NMR crystallography approach, which combines solid-state NMR with computational methods, has proven effective for optimizing structural determination of flexible organic molecules like lisinopril from powder samples [6].
Solution-state ¹H NMR (500 MHz, H₂O, pH 7.0) has been reported for lisinopril, providing reference chemical shift data for molecular identification and purity assessment [7]. These spectroscopic data are valuable for comparing different solid forms and confirming molecular integrity after processing or storage.
Systematic solid form screening of this compound through recrystallization from various solvents and vapor exposure has revealed several alternative solid forms with potentially advantageous properties. These include:
The screening methodologies typically involve recrystallization techniques such as solvent evaporation, cooling crystallization, and vapor diffusion, followed by comprehensive characterization of the resulting solid phases [2] [3]. These approaches allow researchers to map the solid-form landscape and identify forms with optimized properties for pharmaceutical development.
The various solid forms of lisinopril exhibit significantly different physicochemical properties that can impact their pharmaceutical performance. Notably, anhydrous and amorphous forms demonstrate intrinsic dissolution rates substantially greater than the commercial dihydrate form, suggesting potential bioavailability advantages [2]. However, these alternative forms may present challenges in terms of physical stability and tendency to revert to the stable dihydrate under ambient conditions.
Table 4: Properties of Lisinopril Solid Forms
| Solid Form | Key Characteristics | Dissolution Rate | Stability |
|---|---|---|---|
| Dihydrate | Commercial form, double zwitterion, crystalline | Standard | High [2] |
| Monohydrate | Metastable intermediate, crystalline | Higher than dihydrate | Moderate [4] |
| Anhydrate | Dehydrated form, crystalline | Higher than dihydrate [2] | Variable [2] |
| Amorphous | Disordered structure | Highest [2] | Low [2] |
The hydration-dehydration behavior of these solid forms is particularly important for pharmaceutical processing and storage conditions. Understanding the conditions under which transformations occur enables the design of appropriate manufacturing processes and packaging configurations to maintain the desired solid form throughout the product's shelf life.
Thermogravimetric Analysis (TGA):
Differential Scanning Calorimetry (DSC):
For ab initio structure determination from PXRD data, the process involves pattern indexing, space group determination, structure solution using direct methods or Monte Carlo approaches, and Rietveld refinement against the experimental pattern [4].
FT-IR Spectroscopy:
Solid-State NMR:
The comprehensive solid-state characterization of this compound reveals a complex system with multiple crystalline forms, distinct dehydration pathways, and temperature-dependent degradation mechanisms. The double zwitterionic character of lisinopril in the crystalline state, along with its extensive hydrogen-bonding network with water molecules, creates a structural framework that influences its physicochemical behavior and pharmaceutical performance.
The thermal processing of this compound requires careful control, as it undergoes a two-step dehydration process through a metastable monohydrate phase before forming the anhydrate, which is susceptible to intramolecular cyclization at elevated temperatures. These transformations have significant implications for manufacturing processes such as drying, milling, and compaction, where thermal and mechanical stresses may induce solid-form transitions.
This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for managing hypertension and heart failure. As a peptide-like molecule with multiple functional groups including carboxyl, amino, and peptide bonds, lisinopril presents specific analytical challenges that require optimized chromatographic conditions for accurate quantification. Reverse-phase liquid chromatography (RP-LC) has emerged as the method of choice for determining lisinopril in bulk drug substances and pharmaceutical formulations due to its robustness, precision, and ability to separate lisinopril from potential impurities and degradation products.
The development of a reliable RP-LC method requires careful optimization of multiple parameters including mobile phase composition, pH, column temperature, and detection wavelength. Unlike simpler organic molecules, lisinopril exhibits peak tailing and splitting under suboptimal chromatographic conditions, necessitating methodical approach to method development. The analytical protocols described in this document have been validated according to ICH guidelines and provide comprehensive procedures for quantifying this compound in various matrices, supporting quality control operations in pharmaceutical manufacturing and stability testing [1] [2].
Reverse-phase liquid chromatography separates analytes based on their hydrophobic interactions with the stationary phase. For this compound, which contains both hydrophilic and hydrophobic regions in its molecular structure, a balanced approach to mobile phase composition is essential. The isocratic elution mode is typically preferred over gradient elution for routine analysis of lisinopril in pharmaceutical formulations due to its operational simplicity, better baseline stability, and reduced method development complexity. The C18 column serves as the workhorse stationary phase for lisinopril analysis, providing sufficient retention and selectivity when paired with appropriately buffered mobile phases [1].
The selection of detection wavelength is critical for achieving optimal sensitivity. Lisinopril lacks strong chromophores but demonstrates adequate UV absorption at low wavelengths (200-220 nm) due to its peptide bonds and carboxyl groups. The use of 210-215 nm provides a satisfactory compromise between detection sensitivity and potential interference from mobile phase components. Mass spectrometric detection offers enhanced specificity for metabolite studies or bioanalytical applications but is typically unnecessary for routine quality control of pharmaceutical formulations [3] [2].
While RP-LC represents the gold standard for lisinopril quantification, several alternative techniques have been reported in the literature:
Table: Comparison of Analytical Methods for this compound Quantification
| Method | Linear Range | LOD | LOQ | Applications | Advantages | Limitations |
|---|---|---|---|---|---|---|
| RP-LC (This Method) | 40-200 μg/mL | 0.210 μg/mL | 0.636 μg/mL | Bulk drug, tablets | High precision, robustness | Requires equipment investment |
| UV Spectrophotometry | 10-30 μg/mL | Varies | Varies | Tablet dosage forms | Simple, economical | Less selective |
| Spectrofluorometric | 3-20 μg/mL | Varies | Varies | Bulk, formulations | High sensitivity | Requires derivatization |
| LC-MS/MS | 1.29-129 ng/mL | Very low | Very low | Plasma, pharmacokinetics | Ultra-sensitive | Expensive, complex |
Spectrophotometric methods offer simplicity and cost-effectiveness but lack the selectivity of chromatographic methods, making them susceptible to interference from excipients or degradation products. Spectrofluorometric approaches provide enhanced sensitivity but typically require derivatization procedures with reagents such as dansyl chloride, o-phthalaldehyde, or fluorescamine, adding complexity to sample preparation. For bioanalytical applications requiring extreme sensitivity, such as pharmacokinetic studies, LC-MS/MS methods are preferred due to their superior specificity and lower limit of quantification in the nanogram per milliliter range [3] [4].
All chemicals and reagents used throughout the analytical procedure should be of HPLC grade to ensure minimal background interference and optimal chromatographic performance. The following specifications apply to each component:
The successful implementation of the RP-LC method requires specific instrumentation with appropriate technical specifications:
The following conditions represent the optimized parameters for reliable separation and quantification of this compound:
Table: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | C18 (250 × 4.6 mm, 5 μm) | C18 (250 × 4.6 mm, 5 μm) | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer pH 5.0:ACN (96:4) | Methanol:ACN:Phosphate buffer pH 3 (70:20:10) | Phosphate buffer pH 5.0:ACN (96:4) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Column Temperature | Ambient | 45°C | Ambient |
| Detection Wavelength | 210 nm | 215 nm | 210 nm |
| Injection Volume | 20 μL | 20 μL | 20 μL |
| Retention Time | 3.68 min | 2.6 min | 3.68 min |
| Runtime | ~6 min | ~5 min | ~6 min |
The mobile phase composition represents a critical parameter that significantly impacts peak shape, retention time, and overall method performance. The phosphate buffer serves to suppress ionization of acidic and basic functional groups on the lisinopril molecule, thereby improving peak symmetry. The slightly acidic pH range (3.0-5.0) has been found optimal for controlling the ionization state of lisinopril's functional groups while maintaining column stability. The inclusion of acetonitrile as an organic modifier provides appropriate elution strength while maintaining compatibility with low-wavelength UV detection [3] [1] [2].
System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated during method validation and monitored throughout routine application:
The mobile phase preparation requires precise execution to ensure reproducible chromatographic performance:
The accurate preparation of standard solutions is fundamental to achieving reliable quantification:
The extraction procedure for pharmaceutical formulations must ensure complete recovery of the active ingredient without introducing interference:
Figure 1: Sample Preparation Workflow for Pharmaceutical Formulations
The method has been comprehensively validated according to ICH guideline Q2(R1) with the following performance characteristics demonstrated [1] [2]:
Table: Method Validation Parameters and Results for this compound RP-LC Method
| Validation Parameter | Conditions/Specifications | Results | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 40-200 μg/mL | r² = 0.9993 | r² ≥ 0.999 |
| Precision (Repeatability) | Six replicates at 100% level | RSD < 1.0% | RSD ≤ 2.0% |
| Intermediate Precision | Different days, analysts | RSD < 2.0% | RSD ≤ 3.0% |
| Accuracy (% Recovery) | 50%, 100%, 150% levels | 98.7-102.4% | 98-102% |
| Specificity | Resolution from impurities | Baseline resolution | No interference |
| LOD | Signal-to-noise 3:1 | 0.210 μg/mL | - |
| LOQ | Signal-to-noise 10:1 | 0.636 μg/mL | - |
| Robustness | Deliberate changes in flow, temperature, composition | System suitability met | RSD ≤ 2.0% |
Linearity demonstrates the ability of the method to obtain test results proportional to the concentration of the analyte:
Precision validation encompasses both repeatability and intermediate precision:
Accuracy is established through recovery studies using the standard addition method:
Figure 2: Method Validation Workflow Sequence
The validated RP-LC method finds application across multiple analytical scenarios in pharmaceutical development and quality control:
Several common issues may arise during method implementation along with recommended solutions:
The method's robustness has been evaluated through deliberate variations of key parameters:
System suitability tests should be performed before each analytical run to ensure the system is performing adequately. A system suitability sample containing lisinopril at the target concentration should be injected in replicates of five or six, and the resulting parameters (retention time, peak area RSD, tailing factor, theoretical plates) should meet established criteria [1] [2].
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension, heart failure, and acute myocardial infarction [1] [2]. It is a small molecule that is not metabolized by the liver and is excreted unchanged in the urine [1] [2]. A critical pharmacokinetic property for bioanalysis is that lisinopril has been demonstrated not to bind to serum proteins [1]. This characteristic can simplify method development and validation, as protein binding complications are absent.
Monitoring its concentration in plasma is essential for pharmacokinetic (PK) studies and bioequivalence (BE) assessments of different formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, specificity, and throughput [3] [4]. This document outlines a validated LC-MS/MS method for the quantification of lisinopril in human plasma, including detailed protocols and application data.
The following table summarizes the core instrumental parameters for two validated methods:
Table 1: Instrumental Parameters for LC-MS/MS Analysis of Lisinopril
| Parameter | Protocol A: TFA-based Method [3] | Protocol B: Formic Acid-based Method [4] |
|---|---|---|
| LC System | HPLC system | HPLC system |
| Analytical Column | Zorbax SB-C18 | Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | 11:89 (v/v) Acetonitrile / 0.1% TFA in water | 58:25:17 (v/v) Formic acid (pH 2.9) / Methanol / Acetonitrile |
| Post-column Additive | 1% ammonia in acetonitrile | Not specified |
| Column Temperature | 45 °C | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Injection Volume | 15 µL | Not specified |
| Run Time | 5.0 min | Not specified |
| Retention Time | ~4.5 min | Not specified |
| MS System | Ion trap mass spectrometer | LC-ESI-MS |
| Ionization Mode | Electrospray Ionization (ESI), positive | Electrospray Ionization (ESI), positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
The sample preparation involves a simple deproteinization protocol. The workflow for this key step is as follows, based on the cited methods:
Detailed Steps:
The developed method has been validated according to standard bioanalytical guidelines [3]. The key validation parameters are summarized below:
Table 2: Method Validation Data for the LC-MS/MS Assay of Lisinopril
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.29 - 129 ng/mL [3] | - |
| Correlation Coefficient (r) | > 0.9946 [3] | Typically >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.29 ng/mL [3] | Signal-to-noise ≥10, Precision ≤20%, Accuracy 80-120% |
| Precision (Coefficient of Variation, CV%) | Intra-day & Inter-day < 11.3% [3] | ≤15% (≤20% at LLOQ) |
| Accuracy (Bias %) | < 7.0% [3] | ±15% (±20% at LLOQ) |
| Recovery | 97.5 - 105.9% [3] | Consistent and reproducible |
| Run Time | 5.0 min [3] | - |
The validated method has been successfully applied to a bioequivalence study in 20 human volunteers after a single oral dose of 20 mg lisinopril [3]. This demonstrates the method's practical utility in a clinical setting for generating reliable pharmacokinetic data, such as:
The method's specificity, ensured by MRM detection, allows for the reliable quantification of lisinopril in the complex plasma matrix.
The following diagram outlines the logical workflow for developing and applying this bioanalytical method.
This compound is an angiotensin-converting enzyme (ACE) inhibitor extensively prescribed for hypertension management. Despite its therapeutic efficacy, its oral administration presents significant pharmacokinetic challenges, including variable bioavailability (6-60%) and extensive hepatic first-pass metabolism [1]. These limitations substantially compromise its therapeutic reliability and patient compliance. Transdermal delivery systems represent a promising alternative pathway that can circumvent these gastrointestinal and hepatic barriers, thereby enabling more consistent plasma concentrations and enhanced therapeutic outcomes [2].
The fundamental challenge in transdermal lisinopril delivery stems from the formidable barrier properties of the stratum corneum (SC), the outermost skin layer consisting of keratin-filled corneocytes embedded in a lipid matrix [2]. Lisinopril's hydrophilic nature and low permeability (BCS Class III) further complicate its passive diffusion across this lipophilic environment [3] [4]. Chemical penetration enhancers (CPEs) have consequently emerged as critical formulation components that temporarily and reversibly compromise the SC's barrier function through various mechanisms, including lipid bilayer disruption, protein denaturation, and partitioning modification [5] [6]. This document presents comprehensive application notes and standardized protocols for developing and evaluating penetration-enhanced transdermal formulations of this compound.
Chemical penetration enhancers (CPEs) are compounds that reversibly reduce the barrier resistance of the skin, thereby facilitating drug permeation. Based on extensive research with lisinopril formulations, effective CPEs can be categorized into several classes with distinct mechanisms of action [5] [6]. Solvents and hydro-alcoholic systems such as dimethylsulfoxide (DMSO) and propylene glycol (PG) function primarily by disrupting the intercellular lipid organization and enhancing drug partitioning into the skin. Fatty acids and derivatives including oleic acid act by creating fluidization domains within the lipid bilayers. Surfactants interact with both lipid and protein components to enhance permeability, while terpenes and other natural products improve drug diffusion through lipid extraction and membrane expansion mechanisms [7].
The efficacy of penetration enhancers varies significantly based on their chemical properties, concentration, and combination with other formulation components. For lisinopril specifically, systematic optimization has demonstrated that enhancer combinations frequently outperform single enhancer systems. Research indicates that a combination of DMSO and PG in specific ratios produces synergistic effects, likely due to complementary mechanisms of action targeting different components of the skin barrier [1]. The selection of appropriate enhancers must balance penetration enhancement potential with local tolerance, ensuring minimal skin irritation while achieving therapeutic drug fluxes.
Table 1: Chemical Penetration Enhancers Investigated for Lisinopril Delivery
| Enhancer Category | Specific Agents | Mechanism of Action | Effectiveness for Lisinopril |
|---|---|---|---|
| Solvents | Dimethylsulfoxide (DMSO), Propylene Glycol (PG) | Lipid bilayer disruption, protein conformation modification, enhanced partitioning | DMSO:PG (70:30) at 10% concentration showed optimal flux enhancement [1] |
| Fatty Acids | Oleic acid | Lipid fluidization, creation of separate domains within stratum corneum | 1.7-fold improvement in permeability in gel formulations [4] |
| Alcohols | Ethanol, Decanol | Lipid extraction, increased drug solubility | Limited direct data for lisinopril; effective for other ACE inhibitors |
| Terpenes | Limonene, Cineol | Lipid extraction, membrane expansion | Cineol showed 87.63% drug release in patch systems [8] |
| Azones | Laurocapram | Lipid bilayer disruption, increased fluidity | Limited direct data for lisinopril; theoretical potential |
| Polymers | Chitosan, Sodium Alginate | Mucoadhesion, prolonged residence, transient junction opening | 73% of pellets retained on mucosa after 1 hour [3] |
The effectiveness of penetration enhancers is quantitatively assessed through parameters such as permeability coefficient (Kp), enhancement ratio (ER), and flux (J). These parameters provide critical insights into the magnitude of penetration enhancement and facilitate systematic comparison between different enhancer systems. For lisinopril, comprehensive studies have demonstrated that well-optimized enhancer systems can achieve 1.7 to 2.4-fold improvements in skin permeability and bioavailability compared to non-enhanced formulations [4]. This level of enhancement is particularly significant given lisinopril's challenging physicochemical properties, including its hydrophilic nature and low membrane affinity.
The timing of enhancement effect is another crucial consideration, with different enhancer classes exhibiting distinct onset and duration profiles. Solvent systems like DMSO and PG typically produce rapid enhancement effects but may have shorter duration, while polymer-based systems such as chitosan and sodium alginate provide more sustained enhancement through mucoadhesive mechanisms [3]. The optimal selection depends on the target product profile, with immediate-effect enhancers suited for rapid drug delivery and sustained-effect enhancers appropriate for prolonged therapeutic action.
Table 2: Quantitative Enhancement Effects Documented for Lisinopril Formulations
| Formulation Type | Enhancer System | Enhancement Ratio | Key Outcomes | Reference |
|---|---|---|---|---|
| Transdermal Patch | DMSO:PG (70:30) at 10% | Not specified | Optimal drug flux achieved | [1] |
| Ion-Pair Gel | Propylene glycol (variable), Carbopol 934 | 1.7x permeability, 2.4x bioavailability | 85.93% permeability at 8h (F4 batch) | [4] |
| Mucoadhesive Pellets | Sodium alginate (2.159%), Chitosan (0.357%) | 1.7-fold ex-vivo permeation | 73% pellets retained on mucosa after 1h | [3] |
| Transdermal Patch | Cineol with Methocel K15M | Flux: 729.08 µg/cm²/h | 87.63% drug release | [8] |
| Transdermal Patch | Oleic acid with various polymers | Flux: 281.61 µg/cm²/h | 52.32% drug release | [8] |
Transdermal patches provide a controlled, sustained release platform for lisinopril delivery, with penetration enhancers incorporated directly into the polymer matrix. The following protocol details the formulation of this compound matrix-type transdermal patches using the solvent casting technique:
Step 1: Polymer Solution Preparation Prepare a polymer blend solution using hydroxypropyl methyl cellulose (HPMC) and polyvinyl alcohol (PVA) in a 1:1 ratio. Dissolve the polymers in a binary solvent system consisting of water-methanol (70:30) with continuous mechanical stirring at 500 rpm for 2 hours to ensure complete polymer hydration and dissolution. The total polymer concentration should be maintained at 5-10% w/v of the final solution [1].
Step 2: Drug and Enhancer Incorporation Add this compound (5% w/w of polymer content) to the polymer solution under gentle stirring to prevent air entrapment. Incorporate the selected penetration enhancers—specifically DMSO and propylene glycol in a 70:30 ratio at 10% total concentration—and maintain stirring until a homogeneous dispersion is achieved. Add glycerol as a plasticizer at 6% concentration to improve patch flexibility [1].
Step 3: Casting and Drying Pour the resulting solution onto glass substrates or release liners, ensuring uniform thickness using a casting knife (typically 0.5-1.0 mm). Dry the cast patches at 40°C for 12-16 hours in a controlled environment to facilitate gradual solvent evaporation and prevent bubble formation. Once dried, carefully peel the patches from the casting surface and cut into appropriate sizes (typically 2-10 cm²) [1].
Step 4: Evaluation and Optimization Evaluate the physiochemical properties of the patches, including thickness uniformity, weight variation, drug content, and folding endurance. Optimize the formulation using a 3² factorial design with propylene glycol (X1) and polymer concentration (X2) as independent variables, examining their effects on viscosity and permeability parameters [4].
Ion-pair formation represents a sophisticated strategy to enhance the lipophilicity and skin permeability of hydrophilic drugs like lisinopril. The following protocol describes the development of lisinopril ion-pair gels:
Step 1: Ion-Pair Complex Formation Prepare the ion-pair complex by dissolving this compound and an appropriate counterion (such as organic amines or metal ions) in a molar ratio of 1:1 to 1:3 in a hydroalcoholic solvent. Stir the mixture at 37°C for 4-6 hours to facilitate complex formation. Confirm successful ion-pair formation through FTIR spectroscopy, DSC, XRD, and zeta potential analysis [4].
Step 2: Gel Base Preparation Disperse Carbopol 934 (1-3% w/w) in purified water with continuous stirring at 800 rpm for 1 hour. Allow the dispersion to stand for 30 minutes to ensure complete polymer hydration and then neutralize to pH 6.5-7.0 using triethanolamine to form a clear gel base [4].
Step 3: Drug and Enhancer Incorporation Incorporate the pre-formed ion-pair complex into the gel base with continuous stirring. Add propylene glycol (5-15% w/w) as both a penetration enhancer and humectant. Maintain stirring until a homogeneous gel forms, then allow it to stand for 1 hour to eliminate entrapped air bubbles [4].
Step 4: Quality Assessment Evaluate the final gel formulation for viscosity using a rotational viscometer, drug content uniformity, spreadability, and in vitro release characteristics. The optimized formulation should demonstrate viscosity between 7.54 ± 1.34 Pa.s to 17.24 ± 2.16 Pa.s with permeability rates of 62.17% to 85.93% at 8 hours [4].
Mucoadhesive pellets represent an advanced multi-particulate approach for sustained lisinopril delivery, particularly for buccal or gastrointestinal retention. The following protocol details pellet preparation using extrusion-spheronization technique:
Step 1: Powder Blend Preparation Blend this compound (5% w/w) with Avicel PH101 as a spheronization aid and sodium alginate (0.5-3%) as a mucoadhesive polymer in a high-shear mixer for 15 minutes to ensure uniform distribution [3].
Step 2: Wet Massing and Extrusion Gradually add chitosan solution (0.2-1% in 1% acetic acid) as a binding and mucoadhesive enhancer to the powder blend while mixing. Continue until a coherent wet mass with appropriate rheological properties is formed (torque values of 0.461-1.583 Nm). Extrude the wet mass through a 2.0 mm screen at 90 rpm using an extruder [3].
Step 3: Spheronization and Drying Transfer the extrudates to a spheronizer equipped with a cross-hatched plate and process at 700 rpm for 10 minutes to form spherical pellets. Spread the pellets evenly on trays and dry in a hot air oven at 50-60°C for 4 hours to achieve moisture content below 5% [3].
Step 4: Characterization and Optimization Evaluate pellet properties including size distribution (1404-1906 μm), drug content (87.9-103%), and mucoadhesion strength (zeta potential: -17.5 to -22.9 mV). Optimize using a 3² factorial design with sodium alginate and chitosan concentrations as independent variables, targeting maximum pellet size, mucoadhesion, and sustained release properties [3].
In vitro permeation testing provides critical predictive data on formulation performance before advancing to more complex biological studies. The following standardized protocol utilizes Franz diffusion cells for reliable permeation assessment:
Step 1: Membrane Preparation Prepare biological membranes (excised animal skin or synthetic alternatives) of appropriate thickness (300-500 μm). For animal skin, carefully remove subcutaneous fat using a scalpel and dermatome to the required thickness. Pre-hydrate the membranes in receptor solution for 1 hour before mounting in Franz diffusion cells [4] [1].
Step 2: Diffusion Cell Assembly Assemble vertical Franz diffusion cells with a available diffusion area of 1-2 cm² and receptor chamber volume of 5-15 mL. Place the prepared membrane between the donor and receptor compartments, ensuring secure sealing without damage. Fill the receptor chamber with phosphate buffer (pH 7.4) maintained at 37°C ± 0.5°C with continuous magnetic stirring at 600 rpm to ensure sink conditions [4].
Step 3: Sample Application and Sampling Apply a precisely measured quantity (0.5-1.0 g for gels, 1-2 cm² for patches) of the test formulation to the donor compartment. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots (0.5-1.0 mL) from the receptor compartment and immediately replace with fresh pre-warmed receptor medium to maintain constant volume [4] [1].
Step 4: Sample Analysis and Data Processing Analyze the collected samples using validated HPLC or spectrophotometric methods. Calculate cumulative drug permeation, flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) using standard equations. Compare the performance of enhanced formulations against appropriate controls to quantify enhancement effects [4].
Advanced evaluation of optimized formulations requires ex vivo and in vivo models to confirm performance under biologically relevant conditions:
Step 1: Ex Vivo Mucoadhesion Testing Evaluate the mucoadhesive properties of pellet formulations using freshly excised mucosal tissue (typically porcine or bovine). Place a measured quantity of pellets on the mucosal surface mounted at an appropriate angle in a controlled environment chamber (37°C, 90% relative humidity). Subject the preparation to controlled air flow (500 mL/min) and calculate the percentage of pellets retained after specified time intervals (15, 30, 60, 120 minutes) [3].
Step 2: Ex Vivo Permeation Studies Conduct permeation studies using full-thickness or split-thickness skin models (typically porcine or rodent) mounted in Franz diffusion cells. For intestinal permeation assessment, use everted intestinal sac models to measure serosal drug accumulation over time. Calculate the apparent permeability coefficient (Papp) and compare against control formulations to determine enhancement ratios [3] [4].
Step 3: In Vivo Pharmacokinetic Studies Perform in vivo evaluation using appropriate animal models (typically rabbits or rats). Depilate the application site (typically dorsal area) 24 hours before the study. Apply the test formulation at a dose equivalent to 2-5 mg/kg lisinopril. Collect blood samples at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and separate plasma for drug quantification using LC-MS/MS. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and relative bioavailability compared to oral administration [4].
Table 3: Standard Characterization Methods for Lisinopril Formulations
| Parameter | Method/Instrument | Specifications | Acceptance Criteria |
|---|---|---|---|
| Drug Content | HPLC | Column: C18, Mobile phase: phosphate buffer:acetonitrile (70:30), Flow rate: 1.0 mL/min, Detection: UV 215 nm | 95-105% of labeled claim |
| Viscosity | Rotational viscometer | Spindle #7, 20 rpm, 25°C | 7.54 ± 1.34 to 17.24 ± 2.16 Pa.s for gels [4] |
| Mucoadhesion | Zeta potential measurement | Mucin particle method, pH 6.8 | -17.5 to -22.9 mV for pellets [3] |
| Skin Permeation | Franz diffusion cell | Receptor volume: 15 mL, diffusion area: 1.76 cm², 37°C | 56.2-74.18% release after 6h for pellets [3] |
| Particle Size | Laser diffraction | Dry/wet method, 500-2000 μm range | 1404-1906 μm for pellets [3] |
The effectiveness of penetration enhancers stems from their specific interactions with skin components at the molecular level. Understanding these mechanisms is essential for rational enhancer selection and optimization. The following diagram illustrates the primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport across the skin's barrier layer:
Diagram 1: Molecular mechanisms of penetration enhancers in facilitating lisinopril transport across skin barriers
The diagram above illustrates the four primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport: (1) Lipid bilayer disruption through fluidization or creation of separate domains within the stratum corneum lipids (e.g., by oleic acid and DMSO); (2) Protein conformation modification through keratin denaturation or alteration of corneocyte structure (e.g., by urea and DMSO); (3) Partitioning enhancement through alteration of the solvent nature of the stratum corneum (e.g., by pyrrolidones and propylene glycol); and (4) Tight junction opening through interaction with cellular junctions in epithelial tissues (e.g., by chitosan and cyclodextrins) [7] [5] [6].
Different enhancer classes exhibit preferential mechanisms based on their chemical properties. Hydrophilic enhancers like DMSO and urea primarily interact with protein components and intercellular lipids, while lipophilic enhancers such as oleic acid and terpenes preferentially disrupt the lipid matrix organization. The most effective enhancement strategies often combine multiple enhancers with complementary mechanisms to achieve synergistic effects on drug permeability [7] [5]. The following experimental workflow outlines a systematic approach for developing and optimizing penetration-enhanced lisinopril formulations:
Diagram 2: Systematic workflow for developing penetration-enhanced lisinopril formulations
The strategic implementation of penetration enhancers in this compound formulations represents a promising approach to overcome the drug's significant bioavailability challenges. Through systematic formulation design and optimization, researchers have demonstrated that well-designed transdermal, topical, and mucoadhesive systems can achieve 1.7 to 2.4-fold enhancements in skin permeability and overall bioavailability [4] [1]. The synergistic combination of enhancers with complementary mechanisms—such as DMSO with propylene glycol or sodium alginate with chitosan—appears particularly effective in creating robust formulations that maintain therapeutic efficacy while minimizing potential local tissue irritation.
Future development efforts should focus on several key areas: First, the exploration of novel enhancer classes including ionic liquids, deep eutectic solvents, and cell-penetrating peptides may provide additional enhancement options with potentially improved safety profiles [9]. Second, the implementation of Quality by Design (QbD) principles and advanced optimization techniques will enable more systematic formulation development with better prediction of in vivo performance [4]. Finally, continued investigation into the molecular mechanisms of enhancement through advanced analytical techniques will facilitate rational enhancer selection based on specific drug properties and target delivery sites. Through these coordinated approaches, penetration-enhanced lisinopril formulations hold significant promise for clinical translation and improved hypertension management.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension. Its oral administration is challenged by significant first-pass metabolism, resulting in a low and variable bioavailability of approximately 25% (range: 6-60%) [1]. Furthermore, it is classified as a Class III drug (high solubility, low permeability), which limits its intestinal absorption [2]. The transdermal route presents a viable alternative to bypass the hepatic first-pass effect, reduce dosing frequency, improve patient compliance, and maintain stable plasma drug levels [3] [4]. This document details the formulation strategies, experimental protocols, and evaluation methods for developing a matrix-type transdermal system for Lisinopril.
A matrix dispersion system is characterized by the drug being homogeneously dispersed within a polymer network, which controls the release rate [4]. The key components and their recommended options are summarized below.
Table 1: Key Components of a Lisinopril Matrix Dispersion Transdermal System
| Component | Function | Recommended Materials for Lisinopril |
|---|---|---|
| Drug | Active Pharmaceutical Ingredient | Lisinopril Dihydrate |
| Polymer Matrix | Controls drug release rate | HPMC, PVA (in a 1:1 ratio) [5], Eudragit RL 100/RS 100 [6] |
| Permeation Enhancer | Increases skin permeability | DMSO:PG (70:30) at 10% w/w [5], Isopropyl Myristate (IPM), Eucalyptus Oil [6] |
| Plasticizer | Imparts flexibility to the patch | Glycerol (6%) [5], Dibutyl Phthalate (30% w/w) [6] |
| Solvent System | Dissolves polymers and drug | Binary system: Water-Methanol (70:30) [5], Chloroform:Methanol (9:1 v/v) [6] |
| Backing Membrane | Provides occlusivity and support | Polyvinyl Alcohol (PVA) film, polyester, aluminized plastic laminate [6] [4] |
| Release Liner | Protects the patch during storage | Silicone-coated polyester foil [3] |
This is the most common method for preparing matrix-type patches [5] [6].
Workflow: Patch Fabrication via Solvent Evaporation
Materials:
Step-by-Step Procedure:
Evaluating drug release and skin permeation is critical for predicting in-vivo performance.
Workflow: In-Vitro Permeation Study
Materials:
Step-by-Step Procedure:
A comprehensive evaluation ensures the patch's physical integrity, performance, and stability.
Table 2: Evaluation Parameters for Matrix Transdermal Patches
| Parameter | Method / Description | Target Specification |
|---|---|---|
| Physical Appearance | Visual inspection for homogeneity, smoothness, and flexibility. | Homogeneous, smooth, flexible, and free from air bubbles. |
| Thickness Variation | Measured using a digital micrometer at different points. | Low variation (e.g., ±5%) for uniform drug distribution. |
| Weight Uniformity | Individual patches are weighed on an analytical balance. | Low variation (e.g., ±5%) for dose accuracy. |
| Folding Endurance | Number of times a patch can be folded at the same point without breaking. | >100 folds to ensure mechanical strength. |
| Drug Content | A patch is dissolved in a suitable solvent, and drug content is assayed. | 85-115% of the labeled claim. |
| Moisture Content | Percentage loss in weight after drying a patch to constant weight in a desiccator. | <5% to ensure chemical and physical stability. |
| In-Vitro Drug Release & Permeation | As described in Section 3.2. | Sustained release profile over >8 hours. Optimized formulation should show significantly higher flux than passive diffusion [5]. |
For drugs like Lisinopril, which is hydrophilic and ionizable, active enhancement methods like iontophoresis can dramatically improve delivery.
Protocol for Iontophoretic Permeation Study [1]:
Table 3: Impact of Iontophoresis on Lisinopril Permeation
| Current Density (mA/cm²) | Donor Concentration (mg/ml) | Key Finding (Flux Enhancement) |
|---|---|---|
| 0.25 | 25 | Moderate increase in flux compared to passive control. |
| 0.50 | 25 | Significant increase in flux. |
| 0.75 | 25 | Highest flux enhancement at this concentration. |
| 0.50 | 50 | Enhancement observed but lower than at 25 mg/ml. |
| 0.50 | 75 | Lowest flux enhancement among tested concentrations. |
The development of a matrix dispersion transdermal system for Lisinopril is a promising strategy to overcome the limitations of its oral therapy. A formulation based on HPMC/PVA polymers, incorporated with a combination of permeation enhancers (DMSO:PG, 70:30), and fabricated via the solvent evaporation method, has been demonstrated to be effective. Rigorous in-vitro evaluation using Franz diffusion cells and skin models is essential for optimization. For further enhancement, iontophoresis presents a viable active method to achieve therapeutic delivery rates, allowing for potential patient-controlled, programmable administration of Lisinopril.
1. Rationale and Objective Lisinopril dihydrate is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its extensive hepatic first-pass metabolism results in a highly variable oral bioavailability of 25–30%, with some studies reporting a range as wide as 6–60% [1] [2] [3]. The objective of this protocol is to develop a matrix-type transdermal drug delivery system (TDDS) for Lisinopril using Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) as polymer matrices. This system aims to bypass first-pass metabolism, provide controlled drug release, and improve bioavailability [1] [2].
2. Formulation Composition The table below summarizes the core components and their functions in the transdermal patch.
| Component | Function | Recommended Concentration & Type | Key Considerations |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 10% w/w of polymer weight [4] | Low molecular weight (405.5 g/mol) makes it suitable for transdermal delivery [3] [5]. |
| HPMC & PVA | Polymer Matrix | 1:1 ratio [1] [2] | HPMC provides gel-forming properties; PVA offers excellent film-forming and mechanical strength [4]. |
| Glycerol | Plasticizer | 6% concentration [1] [2] | Imparts flexibility and reduces the brittleness of the patch. |
| Water:Methanol | Solvent System | 70:30 ratio [1] [2] | Used in the solvent casting technique to dissolve components. |
| Penetration Enhancers | Enhance Skin Permeation | DMSO & Propylene Glycol (PG) at 10% total, in a 70:30 ratio [1] [2] | This specific combination was optimized to show the best in vitro drug flux [1] [2]. |
3. Detailed Experimental Protocol
3.1. Method of Preparation: Solvent Casting The following workflow outlines the patch preparation process:
3.2. In-Vitro Evaluation Methods After preparation, patches must be rigorously evaluated. The table below outlines key evaluation parameters and methods.
| Parameter | Evaluation Method | Protocol & Specification |
|---|---|---|
| Physicochemical Properties | Weight Variation, Thickness, Folding Endurance, Drug Content, Tensile Strength | Patches should be uniform in weight and thickness. Folding endurance should be >100 without cracks. Drug content uniformity should be within 98–102% [1] [2] [6]. |
| In-Vitro Permeation Study | Diffusion Cell Apparatus | Use a Keshary-Chein or Franz diffusion cell. Mount excised skin (e.g., goat ear skin [1] [2] or porcine skin [5]) between compartments. Receptor: Phosphate buffer (pH 7.4). Maintain at 37±0.5°C with continuous stirring. Withdraw samples at intervals and analyze via HPLC/UV spectrophotometry [1] [2] [5]. |
| Permeation Data Analysis | Flux, Permeability Coefficient | Steady-state flux (Jss): Calculated from the slope of the cumulative amount permeated per unit area vs. time plot. Permeability Coefficient (KP): KP = Jss / Cd, where Cd is the donor drug concentration [5]. |
| Release Kinetics | Model Fitting | Fit permeation data to various kinetic models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism [7] [6]. |
The ICH Q2(R2) guideline, effective from 2024, provides a modernized framework for the validation of analytical procedures. It has been revised to include newer technologies and to align with ICH Q14 on Analytical Procedure Development [1]. The following table summarizes the key validation characteristics you need to consider [2] [1].
| Performance Characteristic | Definition & Purpose | Typical Acceptance Criteria (Examples) |
|---|---|---|
| Accuracy | Closeness between a measured value and a known true value. | Recovery of 98-102% for drug substance. |
| Precision (Repeatability) | Degree of agreement among independent test results under stipulated conditions. | RSD < 2% for assay of drug substance. | | Specificity | Ability to assess the analyte clearly in the presence of other components. | No interference from excipients, degradation products. | | Detection Limit (DL) | Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 2 or 3. | | Quantitation Limit (QL) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. | | Working Range | Interval from upper to lower concentration with suitable precision, accuracy, and linearity. | Confirmed by Suitability of Calibration Model & QL verification. | | Reportable Range | The range of results an analytical procedure can reliably produce, derived from the Working Range and sample preparation. | Defined by the validated method scope. |
A 2020 study developed and validated an RP-HPLC method for determining lisinopril in full and split tablets [3]. This serves as a practical example of applying ICH principles, though you must ensure your protocol meets the latest Q2(R2) requirements.
The general workflow for developing and validating an analytical procedure can be visualized as a logical sequence of stages, from definition to reporting. The diagram below outlines this lifecycle.
Based on the general principles and the referenced study, here is a detailed protocol for a hypothetical Lisinopril Dihydrate Assay by RP-HPLC, structured to meet ICH Q2(R2) requirements.
1. Method Summary An RP-HPLC method with UV detection for the assay of this compound in drug substance. The method should be validated for the characteristics listed in the table above.
2. Experimental Conditions (Example) * Chromatograph: RP-HPLC system with UV/VIS detector. * Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). * Mobile Phase: Phosphate buffer (e.g., pH 6.0) and Acetonitrile in a specified gradient or isocratic mode. * Flow Rate: e.g., 1.0 mL/min. * Detection Wavelength: e.g., 215 nm. * Column Temperature: e.g., 30°C. * Injection Volume: e.g., 20 µL. * Sample Solvent: Diluent compatible with mobile phase (e.g., water or mobile phase).
3. Detailed Validation Experiments
| Validation Characteristic | Protocol & Methodology |
|---|---|
| Specificity | Prepare solutions of lisinopril, known impurities, excipients, and forced degradation products (acid, base, oxidative, thermal, photolytic stress). Inject all solutions. The method should demonstrate no interference at the lisinopril retention time. |
| Working Range & Linearity | Prepare a minimum of 5 concentrations of lisinopril standard solution from below QL to above the expected test concentration (e.g., 50% to 150% of target). Inject each concentration in duplicate. Plot peak response vs. concentration. Determine the suitable calibration model (e.g., linear) and verify the Lower Range Limit. |
| Accuracy | Perform a recovery study by spiking known amounts of this compound reference standard into a placebo mixture at, e.g., 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery and RSD. |
| Precision | Repeatability: Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. Calculate the %RSD of the assay results. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC instrument. Combine results to assess inter-day and inter-analyst RSD. |
The decision-making process for evaluating the validation data against pre-defined acceptance criteria is critical. The following flowchart illustrates this key step.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily to treat hypertension. Its chemical structure, featuring both a carboxylic acid and secondary amine group, allows it to act as a diprotic base in acid-base potentiometric titrations [1]. Quantitative analysis using potentiometric titration is valued in pharmaceutical quality control for its accuracy, precision, and cost-effectiveness compared to more complex instrumental techniques [1].
The following protocol synthesizes methodologies from the literature for the direct potentiometric titration of Lisinopril Dihydrate in pharmaceutical preparations [1].
HClO₄) 0.1 M in glacial acetic acid, standardized.0.1 M perchloric acid as the titrant.The equivalence point is determined from the titration curve (potential in mV vs. volume of titrant). Automated systems use the first derivative (ΔE/ΔV) to pinpoint the volume at the inflection point.
The content is calculated using the formula:
Content (mg/tablet) = (V * M * F * W) / S
Where:
V = Volume of titrant consumed (mL)M = Molarity of the perchloric acid titrant (mol/L)F = Molecular weight of Lisinopril (441.52 g/mol for this compound) or a corresponding factor.W = Average weight of the tablet (mg)S = Weight of the sample powder taken (mg)For any analytical method to be used in quality control, validation as per ICH or USP guidelines is essential [2]. The following table summarizes validation parameters reported for a similar potentiometric method [1]:
| Validation Parameter | Result / Outcome |
|---|---|
| Linearity | A significant linear correlation was confirmed between concentration and the titration response [1]. |
| Precision | Results showed no statistically significant difference between the potentiometric method and a reference method, indicating good precision [1]. |
| Accuracy | The method demonstrated high accuracy, with recovery percentages reported to be greater than 99% in similar titration methods for pharmaceuticals [3]. |
| Selectivity | The method was found to be selective for Lisinopril in the presence of common pharmaceutical excipients [1]. |
Potentiometric titration is one of several techniques for quantifying Lisinopril. The table below compares it with other common methods as reported in the literature.
| Method | Key Features | Reported Example (Lisinopril) |
|---|---|---|
| Potentiometric Titration | Cost-effective, accurate, simple sample prep, suitable for high-throughput analysis [1]. | Direct potentiometry using acid-base titration in non-aqueous medium [1]. |
| Reverse-Phase HPLC | High selectivity and sensitivity; requires complex instrumentation and longer analysis time [4]. | Column: Hypersil BDS C18; Mobile Phase: Phosphate buffer (pH 5.0):ACN (96:4); Detection: UV @ 210 nm [4]. |
| UV-Spectrophotometry | Simple and economical; less specific and potentially susceptible to interference from excipients [4]. | Area under curve (AUC) method in the wavelength range of 202-216 nm using water as solvent [4]. |
The following diagram visualizes the workflow for the development and validation of the potentiometric titration method.
Diagram Title: Potentiometric Titration Development Workflow
1. Introduction This document details two analytical methods for the determination of Lisinopril in pharmaceutical dosage forms and spiked human plasma. The methods are based on the derivatization of the drug with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline borate buffer (pH 9) to form a yellow, fluorescent product [1]. The first method is a direct spectrophotometric measurement, while the second is a more sensitive reversed-phase HPLC method with fluorimetric detection. Solid-phase extraction (SPE) is used for plasma samples to overcome interference from endogenous amino acids [1].
2. Experimental Protocol
2.1. Reagents and Materials
2.2. Derivatization Reaction Workflow The following diagram illustrates the core derivatization and analysis workflow for both methods.
2.3. Step-by-Step Procedures
2.4. Instrumental Analysis
The following tables summarize the key analytical parameters and validation data for the two methods as reported in the literature [1].
Table 1: Analytical Performance Characteristics
| Parameter | Spectrophotometric Method | HPLC Method |
|---|---|---|
| Linear Range | 2 - 20 µg/mL | 0.02 - 3.2 µg/mL |
| Minimum Detectability | 0.3 µg/mL (6.1 x 10⁻⁷ M) | 0.008 µg/mL (1.7 x 10⁻⁸ M) |
| Application | Dosage forms | Dosage forms & spiked human plasma |
| Recovery in Plasma | Not Applicable | 101.6 ± 3.35% |
Table 2: Optimized Reaction Conditions for Derivatization
| Parameter | Optimized Condition |
|---|---|
| Buffer | Borate buffer, pH 9.0 |
| NBD-Cl Volume/Concentration | 1.5 mL of 0.2% (w/v) solution |
| Reaction Temperature | 70°C |
| Reaction Time | 25 minutes |
Lisinopril is a competitive angiotensin-converting enzyme (ACE) inhibitor widely prescribed for managing hypertension, heart failure, and ST-segment elevation myocardial infarction. As a peptide-like molecule with low protein binding characteristics and primarily renal excretion, lisinopril presents unique analytical challenges for accurate quantification in biological matrices [1]. The need for therapeutic drug monitoring and pharmacokinetic studies necessitates reliable bioanalytical methods capable of detecting lisinopril at low concentrations in complex plasma samples. The development of robust extraction and detection protocols is essential for supporting clinical trials and routine therapeutic monitoring of this important cardiovascular medication.
Traditional methods for lisinopril quantification often faced limitations related to sensitivity, selectivity, and extraction efficiency due to the compound's physicochemical properties. Recent advancements in extraction technologies and detection methodologies have significantly improved the reliability and throughput of lisinopril bioanalysis. This application note comprehensively details optimized protocols for sample preparation using magnetic solid-phase extraction (MSPE) and analysis via high-performance liquid chromatography with fluorescence detection and mass spectrometric detection, providing researchers with validated procedures for accurate lisinopril quantification in human plasma.
The analysis of lisinopril in biological matrices has evolved significantly with the introduction of advanced extraction and detection techniques. Magnetic solid-phase extraction (MSPE) has emerged as a powerful sample preparation approach that integrates extraction and clean-up steps into a single efficient process. When combined with pre-column derivatization using fluorescent reagents, MSPE enables highly sensitive detection of lisinopril at nanogram-per-milliliter levels in human plasma [2]. This approach offers distinct advantages over traditional protein precipitation methods, including enhanced selectivity, improved recovery, and reduced matrix effects, making it particularly suitable for high-throughput clinical applications.
For laboratories requiring ultra-high sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional detection capabilities for lisinopril quantification. This technique leverages multiple reaction monitoring (MRM) mode to achieve selective detection with minimal interference from plasma matrix components [3]. The LC-MS/MS approach demonstrates excellent performance with a lower limit of quantification of 1.29 ng/mL, significantly expanding the dynamic range for pharmacokinetic studies [3]. The selection between HPLC with fluorescence detection and LC-MS/MS typically depends on available instrumentation, required sensitivity, and intended application scope, with both methods offering validated pathways for reliable lisinopril bioanalysis.
Table 1: Comparison of Analytical Methods for Lisinopril Quantification in Human Plasma
| Parameter | HPLC with FLD [2] | LC-MS [4] | LC-MS/MS [3] |
|---|---|---|---|
| Linear Range (ng/mL) | 3-1000 | 2.5-320 | 1.29-129 |
| LLOQ (ng/mL) | 3 | 2.5 | 1.29 |
| Extraction Recovery | ≥82.8% | ~80% | 97.5-105.9% |
| Precision (CV%) | 1.8-12.8% (within-run) 2.4-13.7% (between-run) | <8.8% (intra-day) <10.3% (inter-day) | <11.3% | | Accuracy | 94.7-99.2% (within-run) 92.2-99.5% (between-run) | 94.4-98.2% | Bias <7.0% | | Run Time | 5 min | Not specified | 5 min | | Sample Volume | Not specified | Not specified | 0.25 mL |
The comparative analysis of available methods reveals that each technique offers distinct advantages for specific application requirements. The HPLC with fluorescence detection method provides the widest linear dynamic range, making it suitable for applications requiring quantification across diverse concentration levels [2]. The LC-MS/MS approach offers the highest sensitivity with the lowest LLOQ, enabling detection at sub-therapeutic levels for detailed pharmacokinetic characterization [3]. The conventional LC-MS method strikes a balance between sensitivity and practical implementation, with validated performance characteristics appropriate for routine bioanalytical applications [4].
Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity. Transfer 500 μL of plasma to a clean extraction tube.
Internal Standard Addition: Add 50 μL of fluvoxamine working solution (100 ng/mL in methanol) to each plasma sample. Vortex the mixture for 60 seconds to ensure complete integration of the internal standard [2].
MSPE Extraction: Add precisely weighed magnetic SPE sorbent (approximately 10 mg) to the plasma sample. Vortex the mixture vigorously for 5 minutes to facilitate complete adsorption of the analytes onto the magnetic particles.
Phase Separation: Place the extraction tube on a magnetic separation rack for 2 minutes to separate the magnetic particles from the plasma matrix. Carefully decant and discard the supernatant plasma.
Washing Step: Add 1 mL of washing solution (5% methanol in water) to the magnetic particles. Vortex for 30 seconds, then separate using the magnetic rack. Discard the wash solution completely.
Analyte Elution: Elute lisinopril and internal standard from the magnetic particles using 500 μL of elution solvent (methanol with 2% formic acid). Vortex for 2 minutes, then separate using magnetic rack. Transfer the eluate to a clean HPLC vial.
Derivatization: Add 100 μL of derivatization reagent to the eluate. Heat the mixture at 60°C for 15 minutes to complete the fluorescent derivative formation. Cool to room temperature before HPLC analysis [2].
Figure 1: Workflow for Magnetic Solid-Phase Extraction of Lisinopril from Plasma
Mobile Phase Preparation: Prepare sodium dihydrogen phosphate buffer (0.005 M) and adjust to pH 3.0 using orthophosphoric acid. Filter the buffer through 0.45 μm membrane filter. Mix with HPLC-grade methanol in 25:75 (buffer:methanol) ratio. Degas the mobile phase for 15 minutes using sonication or helium sparging.
System Equilibration: Prime the HPLC system with mobile phase for 10 minutes. Set flow rate to 0.7 mL/min and allow system to stabilize for at least 30 minutes until stable baseline is achieved.
Quality Control Samples: Prepare calibration standards and quality control samples at low, medium, and high concentrations within the linear range (3-1000 ng/mL). Process QC samples alongside unknown samples throughout the analytical run.
Sample Analysis: Inject derivatized samples (25 μL) using autosampler. Monitor chromatography at 470 nm excitation and 530 nm emission wavelengths. Record peak areas for lisinopril derivative and internal standard.
Data Processing: Calculate peak area ratios (lisinopril/internal standard) and generate calibration curve using linear regression with 1/x weighting. Determine unknown sample concentrations from the calibration curve.
The developed MSPE-HPLC-FLD method was comprehensively validated according to US Food and Drug Administration (FDA) bioanalytical method validation guidelines. The validation demonstrated that the method is reliable, sensitive, and robust for the determination of lisinopril in human plasma across the concentration range of 3-1000 ng/mL [2]. The method exhibited excellent linearity with coefficient of determination (r²) values ≥0.98, indicating a strong relationship between concentration and detector response throughout the calibration range.
Table 2: Comprehensive Method Validation Results for Lisinopril Determination
| Validation Parameter | Acceptance Criteria | Results |
|---|---|---|
| Linearity Range | r² ≥ 0.98 | 3-1000 ng/mL (r² ≥ 0.98) |
| LLOQ | Signal-to-noise ≥ 5, accuracy 80-120% | 3 ng/mL |
| Accuracy (Within-run) | 85-115% | 94.7-99.2% |
| Accuracy (Between-run) | 85-115% | 92.2-99.5% |
| Precision (Within-run CV%) | ≤15% (≤20% at LLOQ) | 1.8-12.8% |
| Precision (Between-run CV%) | ≤15% (≤20% at LLOQ) | 2.4-13.7% |
| Extraction Recovery | Consistent and ≥70% | ≥82.8% |
| Specificity | No interference at retention times | No interference from plasma components |
| Stability (Short-term) | 85-115% | Stable at room temperature for 24h |
| Stability (Freeze-thaw) | 85-115% | Stable after 4 cycles |
| Stability (Long-term) | 85-115% | Stable at -20°C for 30 days |
The precision and accuracy data confirm that the method generates reproducible and reliable results across the analytical range. The within-run precision ranged from 1.8% to 12.8% with accuracy between 94.7% and 99.2%, while the between-run precision ranged from 2.4% to 13.7% with accuracy from 92.2% to 99.5% [2]. These values comfortably meet regulatory requirements for bioanalytical method validation, supporting the use of this method in regulated studies.
The stability profile of lisinopril in plasma under various storage and processing conditions was thoroughly investigated. Quality control samples at low, medium, and high concentrations were subjected to different stability tests including short-term temperature stability, freeze-thaw stability, and long-term frozen stability. Results demonstrated that lisinopril remained stable in plasma for at least 24 hours at ambient temperature, through four complete freeze-thaw cycles, and for 30 days when stored frozen at -20°C [4]. These stability characteristics ensure reliable quantification throughout the sample processing and storage timeline typical of clinical studies.
The robustness of the method was evaluated by deliberately introducing small variations in critical method parameters such as mobile phase pH (±0.2 units), organic modifier composition (±5%), and column temperature (±5°C). None of these modifications significantly affected the chromatography, recovery, or quantification of lisinopril, confirming the method's suitability for routine application in different laboratories and by different analysts. The extraction consistency across different plasma lots was also verified, with no significant matrix effects observed in lots from six different donors.
The validated MSPE-HPLC-FLD method has been successfully applied to bioequivalence studies of lisinopril formulations in healthy human volunteers. In a typical study design, volunteers receive single oral doses of 20 mg lisinopril from test and reference formulations according to a randomized crossover design [4]. Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) post-dose, and plasma is separated by centrifugation for lisinopril quantification. The resulting concentration-time data enables calculation of key pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life, providing critical evidence of therapeutic equivalence between formulations.
For comprehensive pharmacokinetic characterization, the method's wide linear range (3-1000 ng/mL) and sensitivity (LLOQ 3 ng/mL) allow accurate quantification throughout the absorption, distribution, and elimination phases of lisinopril [2]. The simple sample preparation and short chromatographic run time (5 minutes) facilitate high-throughput analysis of large sample sets typically generated in pharmacokinetic studies. The method's reproducibility ensures reliable data for regulatory submissions, while its cost-effectiveness makes it accessible for laboratories with standard HPLC instrumentation.
Beyond formal clinical trials, this analytical approach supports therapeutic drug monitoring in special patient populations where lisinopril pharmacokinetics may be altered. Patients with renal impairment, elderly patients, and those with heart failure may exhibit variable drug exposure due to changes in clearance and volume of distribution. The American College of Cardiology/American Heart Association guidelines recommend dosage adjustments for patients with creatinine clearance below 30 mL/min, with initial doses reduced by 50% in moderate renal impairment and set at 2.5 mg daily for severe renal impairment [1]. Monitoring plasma concentrations in these populations can guide individualized dosing to optimize efficacy while minimizing adverse effects.
The method also finds application in assessing medication adherence, a significant challenge in chronic conditions like hypertension. Detection of lisinopril in plasma provides objective evidence of recent medication intake, complementing indirect adherence measures such as pill counts or prescription refill records. Additionally, the protocol can be adapted for drug interaction studies, particularly investigating the effects of concomitant medications on lisinopril pharmacokinetics. The combination of extraction efficiency and analytical sensitivity makes this method a valuable tool for both clinical research and patient care applications.
Poor Recovery: If lisinopril recovery falls below 80%, verify the pH of extraction conditions and ensure magnetic sorbent is properly activated. Basic compounds like lisinopril may require specific pH adjustment for optimal extraction efficiency.
Peak Tailing: Excessive peak tailing in chromatography often indicates secondary interactions with residual silanols. Increase buffer concentration in mobile phase to 0.01 M or add 0.1% triethylamine as a silanol masking agent to improve peak symmetry.
Retention Time Shift: Significant retention time drift may result from mobile phase pH instability. Prepare fresh buffer daily and ensure consistent pH adjustment. Monitor column temperature stability throughout the sequence.
Increased Background Noise: Elevated baseline noise in fluorescence detection may derive from impurities in derivatization reagents. Use high-purity reagents and include blank injections to monitor reagent-related background signals.
Matrix Effects: If ionization suppression occurs in mass spectrometric detection, ensure complete separation of plasma proteins during MSPE and consider alternative washing strategies to remove phospholipids more effectively.
The presented MSPE-HPLC-FLD method can be adapted to various laboratory settings and requirements. For increased throughput, the extraction procedure can be automated using 96-well format magnetic particle processors, reducing hands-on time and improving reproducibility. For enhanced sensitivity in specific applications, the derivatization step can be optimized by evaluating alternative fluorescent reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which may offer improved quantum yields or reaction kinetics.
When adapting this method to different instrumentation, key parameters may require optimization. For implementation on UHPLC systems, column dimensions and particle size should be adjusted (e.g., 100 × 2.1 mm, 1.7-1.8 μm) with proportional reduction in flow rate (0.3-0.4 mL/min). When transferring to LC-MS/MS detection, the derivatization step can be eliminated, but ion source parameters must be optimized for lisinopril detection in positive electrospray ionization mode. The fundamental extraction protocol remains applicable across these detection platforms, demonstrating the versatility of the magnetic solid-phase extraction approach for lisinopril bioanalysis.
The magnetic solid-phase extraction method coupled with HPLC-fluorescence detection provides a robust, sensitive, and validated approach for quantifying lisinopril in human plasma. The method's excellent performance characteristics, including a wide linear range of 3-1000 ng/mL, LLOQ of 3 ng/mL, and extraction recovery ≥82.8%, meet rigorous bioanalytical requirements for pharmaceutical and clinical applications [2]. The efficient sample preparation minimizes matrix effects while the rapid chromatographic separation (5 minutes runtime) enables high-throughput analysis, making this protocol suitable for both research and routine applications.
This comprehensive application note provides detailed working procedures for implementing lisinopril bioanalysis in accordance with regulatory standards. The method has been successfully applied in pharmacokinetic studies and bioequivalence assessments, demonstrating its utility in generating reliable data for regulatory submissions and clinical decision-making [4]. The troubleshooting guidance and adaptation strategies further enhance the method's implementation across diverse laboratory environments, supporting continued research and clinical monitoring of this important cardiovascular therapeutic agent.
The table below summarizes two distinct formulation strategies developed to enhance the delivery of Lisinopril dihydrate.
| Formulation Type | Polymer System | Drug Load | Key Additives (Penetration Enhancers) | Primary Finding |
|---|---|---|---|---|
| Transdermal Patch [1] | HPMC:PVA (1:1 ratio) | Information missing | DMSO:PG (70:30) at 10% w/w | Optimized patch showed highest drug flux through goat skin. |
| Gelatin Microspheres [2] | Gelatin with Carbopol 934P or Sodium Alginate | 20 mg | Cross-linked with Formaldehyde | Sustained drug release was achieved for up to 24 hours. |
This protocol is designed to overcome the low and variable oral bioavailability (6-60%) of this compound by creating a transdermal delivery system [1].
1. Patch Fabrication
2. In Vitro Diffusion Study
This protocol aims to develop a prolonged-release microparticulate system for this compound using a coacervation-phase separation technique [2].
1. Microsphere Preparation
2. Evaluation and Release Study
The following diagram illustrates the key steps involved in preparing and evaluating this compound-loaded gelatin microspheres.
Transdermal Drug Delivery Systems (TDDS) offer a non-invasive method to administer drugs systemically through intact skin, providing significant advantages over oral and parenteral routes. These advantages include bypassing first-pass metabolism, improving bioavailability, enabling sustained drug release for prolonged therapeutic effect, and enhancing patient compliance through reduced dosing frequency and non-invasive application [1] [2]. The skin, the largest organ of the body, acts as a protective barrier, with the stratum corneum—its outermost layer—serving as the primary rate-limiting obstacle for drug permeation [1].
The solvent casting technique is a widely used, versatile, and relatively simple method for fabricating matrix-type transdermal patches. This technique is particularly valuable for incorporating a wide range of polymers, drugs, and functional excipients into a single, uniform film [3]. Its effectiveness hinges on a clear understanding of skin permeation kinetics, which is fundamentally described by Fick's laws of diffusion. The steady-state flux (J) of a drug across the skin can be expressed as J = P * C_d, where P is the permeability coefficient of the skin tissue to the drug, and C_d is the concentration of the drug on the surface of the stratum corneum [1]. The permeability coefficient itself is governed by the equation P = (D * K) / L, where D is the diffusion coefficient, K is the solute partition coefficient, and L is the overall thickness of the skin tissues. The goal of formulating a transdermal patch is to maintain a concentration gradient where C_d is consistently and substantially greater than the drug concentration in the body (C_r) to ensure a constant rate of drug permeation [1].
This protocol outlines the steps for preparing matrix-type transdermal patches using the solvent evaporation method, as exemplified by the formulation of Ketorolac Tromethamine patches [3].
The following workflow diagram summarizes the entire process:
Diagram 1: Solvent casting technique workflow for transdermal patch fabrication.
Successful formulation requires careful selection and balancing of components to achieve the desired drug release profile, mechanical properties, and skin adhesion.
The table below outlines sample formulations (F1-F6) for Ketorolac Tromethamine patches to illustrate the effect of varying polymer ratios [3].
Table 1: Example formulation batches for transdermal patches [3].
| Ingredient | F1 | F2 | F3 | F4 | F5 | F6 |
|---|---|---|---|---|---|---|
| Ketorolac (mg) | 10 | 10 | 10 | 10 | 10 | 10 |
| HPMC K15M (mg) | 450 | 650 | 750 | 850 | 900 | 1000 |
| PVP K30 (mg) | 100 | 50 | 100 | 150 | 50 | - |
| IPA (ml) | 10 | 10 | 10 | 15 | 15 | 15 |
| Chloroform (ml) | 10 | 10 | 10 | 10 | 15 | 15 |
| Menthol (ml) | 0.5 | 0.2 | 0.5 | - | - | 13.3 |
| Eucalyptus oil (ml) | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 |
| PEG (ml) | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 |
Rigorous pre-formulation studies and quality control tests are essential for developing a robust and effective transdermal product.
After fabrication, patches must be evaluated for critical quality attributes:
Table 2: Key evaluation parameters for transdermal patches [3].
| Evaluation Parameter | Methodology | Target Specification |
|---|---|---|
| Physical Appearance | Visual inspection for color, clarity, and smoothness. | Smooth, transparent, and uniform. |
| Weight Uniformity | Weigh individual patches on a digital balance. | Low variation (Standard Deviation < 5%). |
| Thickness Uniformity | Measure at multiple points using a digital vernier caliper. | Low variation (Standard Deviation < 5%). |
| Folding Endurance | Repeatedly fold a patch at the same point until it breaks. | >100 folds indicates good flexibility. |
| Moisture Content | Weight loss after storing in a desiccator with silica gel for 24h. | Typically 2-4% to ensure stability. |
| Drug Content Uniformity | Dissolve a patch in solvent and assay drug content via UV. | 95-105% of the labeled claim. |
The solvent casting principle is highly adaptable. A significant advancement is its use in the solvent casting micromoulding method for fabricating dissolving microneedles [4]. This technique is particularly promising for delivering large-molecule drugs such as proteins (e.g., insulin, bovine serum albumin) and peptides (e.g., vancomycin) that cannot passively diffuse across the skin in therapeutic amounts.
In this adapted protocol, a polymer-drug solution is cast under vacuum or pressure into a micromould containing an array of needle-shaped cavities. After drying, the resulting microneedle array can painlessly pierce the stratum corneum, depositing the drug in the deeper skin layers for systemic absorption. This method often uses polymers like Poly(vinylpyrrolidone) (PVP) and Hyaluronic acid, which are biocompatible and dissolve rapidly in the skin's interstitial fluid [4]. This adaptation showcases how the fundamental solvent casting technique can be leveraged for next-generation transdermal delivery platforms.
The relationships between the standard patch, advanced systems, and their evaluation are illustrated below:
Diagram 2: Relationship between solvent casting techniques, resulting products, and their applications.
In-vitro drug release studies are crucial for predicting the performance of the formulated patch. These studies are typically conducted using a Franz diffusion cell or similar apparatus, with a synthetic membrane or excised animal skin separating the donor and receptor compartments [1] [3]. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed using a UV-Vis spectrophotometer or HPLC to determine the cumulative amount of drug released.
The data is plotted as cumulative drug release (%) versus time. The plot typically shows an initial non-steady state (lag time) followed by a linear steady-state release phase. The lag time (t_L) is determined by extrapolating the linear portion to the time axis, and the release rate is calculated from the slope of the steady-state phase [1]. Formulation F6 from Table 1, for instance, achieved 100.02% drug release over 10 hours, demonstrating a sustained release profile suitable for transdermal application [3].
The solvent casting technique is a foundational, versatile, and highly effective method for developing matrix-type transdermal patches and advanced systems like dissolving microneedles. Its success depends on a systematic approach involving rational formulation design based on drug properties, careful selection of polymers and permeation enhancers, and rigorous pre-formulation and evaluation. By following the detailed protocols and considerations outlined in these application notes, researchers and scientists can optimize transdermal drug delivery systems to achieve desired release profiles, enhance therapeutic efficacy, and improve patient compliance.
| Question | Issue Description | Probable Cause & Solution |
|---|---|---|
| Skin Irritation | Significant skin irritation (erythema, peeling) observed in in vivo tests. [1] [2] | Cause: Enhancer toxicity or high concentration. [1] Solution: Re-evaluate concentration; consider less-irritating alternatives (e.g., non-ionic surfactants, terpenes). [2] |
| Low Enhancement | Penetration flux below expected levels despite using an enhancer. [3] | Cause: Incorrect enhancer choice for drug's hydrophilicity/lipophilicity. [3] Solution: Re-match enhancer & drug; consider combinational approach (e.g., fatty acid + propylene glycol). [2] |
| Variable Results | Inconsistent penetration data between experimental batches or models. [3] | Cause: Uncontrolled experimental variables (e.g., skin hydration, vehicle pH). [3] Solution: Strictly standardize experimental conditions, including skin source and hydration level. |
| Stability Issues | Formulation instability (drug precipitation, vesicle aggregation) over time. [4] | Cause: Enhancer interaction with other formulation components. [4] Solution: Analyze physical/chemical stability; adjust ratios of phospholipids/surfactants. [4] |
The table below summarizes key classes of penetration enhancers and data from optimization studies to guide your initial experimental design.
Table 1: Key Penetration Enhancer Classes and Properties [1] [2]
| Enhancer Class | Examples | Typical Concentration Range | Key Mechanism of Action |
|---|---|---|---|
| Fatty Acids | Oleic Acid, Caprylic Acid | 1-10% v/v | Disrupts and fluidizes the intercellular lipid matrix of the stratum corneum. [1] [2] |
| Surfactants | Sodium Lauryl Sulfate (SLS), Tween, Bile Salts | 0.1-5% w/v | Loosens tight junctions, disrupts membrane architecture. Use ionic surfactants with caution due to irritation risk. [1] [2] |
| Alcohols & Glycols | Ethanol, Propylene Glycol (PG), Transcutol | 5-30% v/v | Acts as a solvent, improves drug partitioning into the skin. Often used as co-enhancers. [1] [2] [4] |
| Terpenes | Cineole, Menthol, Limonene | 1-5% v/v | Modifies the solvent nature of the stratum corneum, effective for hydrophilic drugs. [1] [3] |
| Others (Azone) | Laurocapram (Azone) | 0.1-5% w/v | Fluidizes structured lipids of the stratum corneum. Note: Potential cytotoxicity concerns. [2] |
Table 2: Sample Optimization Data from a Factorial Design Study (Tretinoin-Loaded PEVs) [4] This study used a full factorial design to optimize Penetration Enhancer-containing Vesicles (PEVs). The independent variables were Soy Phosphatidylcholine (SPC) and Transcutol (X2) concentrations.
| Formulation Code | SPC Concentration (% wt) | Transcutol Concentration (% wt) | Incorporation Efficiency (%) | Drug Release in 24h (%) |
|---|---|---|---|---|
| F7 (Optimum) | 25 | 5 | ~93% | Maximum release |
| Other formulations | 15-25 | 5-15 | 79% - 93% | Varying |
Key Finding: The optimal formulation (F7) used a 5:1 ratio of SPC to Transcutol, achieving high drug incorporation and release, demonstrating the importance of optimizing component ratios. [4]
For a systematic approach to optimizing penetration enhancer concentrations, you can adapt the following workflow and detailed methodology.
The workflow for optimizing penetration enhancer ratios is a sequential, iterative process. The key steps are further detailed below. [4]
%EE = [(Total drug - Free drug) / Total drug] * 100. [4]
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension, heart failure, and myocardial infarction. For pharmaceutical researchers developing novel formulations, understanding its unique pharmacokinetic profile is essential for optimizing therapeutic efficacy. Unlike many other ACE inhibitors, lisinopril possesses distinct characteristics: it is not a prodrug, undergoes minimal hepatic metabolism, and is excreted unchanged primarily in urine. These properties significantly influence strategies aimed at enhancing its bioavailability and reducing first-pass effects.
The challenge in lisinopril formulation stems from its variable oral bioavailability (approximately 25% with a range of 6-60%) and its hydrophilic nature, which limits membrane permeability. While first-pass metabolism is less pronounced compared to extensively metabolized drugs, formulation scientists continue to explore alternative delivery routes and enhancement strategies to achieve more consistent plasma concentrations, faster onset of action, and improved patient compliance. This guide provides technical support for researchers investigating approaches to optimize lisinopril delivery through reduction of first-pass metabolism.
Table 1: Key Pharmacokinetic Parameters of Lisinopril
| Parameter | Value | Notes |
|---|---|---|
| Oral Bioavailability | 25% (range: 6-60%) | Large interpatient variability [1] [2] |
| Time to Peak Concentration (Tmax) | 6-8 hours | Rate of absorption can be delayed in heart failure patients [3] [2] |
| Elimination Half-Life | 12 hours | Effective half-life; terminal half-life approximately 46.7 hours [3] [1] |
| Protein Binding | 0% | Does not bind to plasma proteins [1] [2] |
| Volume of Distribution | 124 L | Indicates extensive tissue distribution [1] |
| Renal Clearance | 121 mL/min | Primarily eliminated unchanged via kidneys [1] |
| Food Interaction | None | Absorption unaffected by food [3] [2] |
Table 2: Lisinopril Metabolic Profile Compared to Other ACE Inhibitors
| Characteristic | Lisinopril | Other ACE Inhibitors (Enalapril, Captopril) |
|---|---|---|
| Metabolism | Not metabolized | Hepatic metabolism (enalapril to enalaprilat) [3] [2] |
| Prodrug Status | Not a prodrug | Several are prodrugs requiring activation [1] [2] |
| Hydrophilicity | Hydrophilic/water-soluble | Variable (many are lipophilic) [2] |
| Elimination Route | Renal excretion (unchanged) | Mixed renal/hepatic [3] [1] |
First-pass metabolism (also known as presystemic metabolism) refers to the rapid hepatic and gastrointestinal metabolism of orally administered drugs before they reach systemic circulation. This process significantly reduces the bioavailability of many therapeutic compounds. When a drug is administered orally, it passes through the intestinal wall and enters the hepatic portal circulation, traveling directly to the liver where various enzymes (particularly cytochrome P450 systems) may metabolize it before it reaches the systemic circulation and its target sites.
For lisinopril, the first-pass effect is minimal due to its unique metabolic stability. As research confirms, lisinopril is "not broken down by the liver" and is "excreted unchanged in the urine" [3]. This characteristic differs markedly from many other cardiovascular drugs that undergo extensive hepatic metabolism. However, alternative administration routes remain of interest to formulation scientists seeking to enhance lisinopril's absorption rate and bioavailability consistency, particularly for rapid-onset indications.
Diagram 1: First-Pass Metabolism Pathways and Bypass Strategies for Lisinopril
This diagram illustrates how alternative administration routes can potentially bypass first-pass metabolism. For lisinopril specifically, the minimal hepatic metabolism means the primary benefit of alternative routes would be potentially faster absorption and avoidance of the variable gastrointestinal absorption that contributes to its inconsistent oral bioavailability (6-60%) [1] [2].
Sublingual administration represents a promising alternative to oral delivery for bypassing first-pass metabolism. This route allows drugs to be absorbed directly through the mucosal tissues of the mouth into the systemic circulation via the venous drainage to the superior vena cava, completely avoiding the hepatic portal system. Research by Singh and Sameer (2012) has specifically explored the "development and characterization of sublingual tablet of Lisinopril" [4], demonstrating the feasibility of this approach.
The sublingual route offers several advantages for lisinopril formulation:
Objective: Develop and characterize sublingual tablets of Lisinopril with enhanced dissolution properties.
Materials:
Methodology:
Preformulation Studies:
Formulation Optimization:
In Vitro Evaluation Parameters:
Expected Outcomes: Based on related research, optimized sublingual formulations should demonstrate "fast disintegration time and maximum drug release" [4], potentially achieving over 98% drug release within 30 minutes with appropriate superdisintegrant selection and concentration.
Table 3: Technical FAQs on Lisinopril Formulation Challenges
| Question | Evidence-Based Answer | Research Implications |
|---|---|---|
| Does lisinopril undergo significant first-pass metabolism? | No. Lisinopril is "not metabolized by the liver" and is "excreted unchanged in the urine" [3] [2]. | Research should focus on absorption enhancement rather than metabolic bypass. |
| What is the primary challenge in developing alternative lisinopril formulations? | Its hydrophilic nature and variable oral bioavailability (6-60%) [1] [2]. | Strategies should enhance membrane permeability and absorption consistency. |
| Are there documented successful alternative routes for lisinopril? | Research demonstrates "development and characterization of sublingual tablet of Lisinopril" with promising results [4]. | Sublingual and buccal routes show potential for faster onset. |
| How do age-related changes affect lisinopril pharmacokinetics? | Renal elimination decreases with age, requiring dose adjustments but not specifically altering first-pass effects [5] [6]. | Formulation strategies may need age-specific considerations for clearance. |
When developing alternative delivery systems for lisinopril, researchers should consider several formulation challenges:
Permeation Enhancement: Due to lisinopril's hydrophilic characteristics, penetration enhancers may be necessary for adequate mucosal absorption in sublingual or buccal systems. Consider safe, approved permeation enhancers that temporarily increase mucosal permeability without causing irritation or damage.
Taste Masking: Lisinopril is known to have a bitter taste, which presents significant challenges for buccal or sublingual formulations that remain in the oral cavity. Effective taste-masking strategies such as complexation, microencapsulation, or flavor masking systems are essential for patient acceptance.
Stability Considerations: Unlike prodrug ACE inhibitors, lisinopril's direct activity means stability in formulation is crucial. Conduct comprehensive stability studies under various temperature and humidity conditions, particularly for novel delivery systems that may expose the drug to different environmental stresses.
Diagram 2: Lisinopril Alternative Formulation Development Workflow
While lisinopril possesses inherent characteristics that minimize first-pass metabolism compared to many other drugs, opportunities remain for pharmaceutical scientists to develop innovative formulations that enhance its absorption efficiency, onset of action, and bioavailability consistency. The sublingual route represents a particularly promising alternative, with existing research demonstrating feasibility of fast-dissolving formulations that can potentially improve therapeutic outcomes.
A prominent strategy to overcome the poor solubility of lisinopril is the formation of solid dispersions using water-soluble polymers [1]. This method can significantly increase the drug's dissolution rate, which is crucial for its absorption and onset of action [1].
The principle is to disperse the drug at a molecular level within a polymer matrix. This increases the surface area and disrupts the crystal lattice of the drug, leading to much faster dissolution when it comes into contact with aqueous fluids in the gastrointestinal tract.
The table below outlines a detailed methodology based on research for preparing and evaluating lisinopril solid dispersions using the solvent evaporation method [1].
| Aspect | Protocol Details |
|---|---|
| Objective | Enhance the dissolution rate and solubility of lisinopril dihydrate. |
| Method | Solid Dispersion via Solvent Evaporation [1]. |
| Polymers Used | Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) [1]. |
| Key Steps | 1. Dissolution: Dissolve lisinopril and the polymer in a common, volatile solvent system. 2. Evaporation: Remove the solvent under controlled conditions (e.g., reduced pressure, heating) to form a solid matrix. 3. Grinding & Sieving: Grind the resulting solid mass and sieve to obtain a uniform powder. | | Characterization | 1. FT-IR Spectroscopy: To check for drug-polymer interactions [1]. 2. In-vitro Dissolution Study: To compare the drug release profile against pure lisinopril [1]. | | Reported Outcome | Solid dispersions exhibited more than 92.45% drug release [1]. | | Drug Release Kinetics | The optimized formulation was found to follow the Higuchi model, indicating a diffusion-based release mechanism [1]. |
Q1: Why is the solubility of this compound a critical issue in formulation? Lisinopril is characterized by poor solubility in water, which limits its absorption from the gastrointestinal tract and delays its onset of action. Enhancing solubility directly improves its bioavailability, meaning more of the administered dose can reach the bloodstream and produce the desired therapeutic effect [1].
Q2: What is the role of polymers like PEG and PVP in solid dispersions? These hydrophilic polymers act as carriers. They help by:
Q3: How is the success of a solubility enhancement technique measured? The primary method is an in-vitro dissolution test. This involves placing the formulated product (e.g., solid dispersion powder) in a dissolution apparatus that simulates the conditions of the human gastrointestinal tract. The amount of drug released into the solution over time is then measured and compared to the pure drug. A significant increase in the percentage of drug released indicates a successful formulation [1].
The following diagram illustrates the complete experimental workflow for this method:
A primary challenge in Lisinopril Dihydrate production is ensuring process robustness and impurity control during scale-up. The table below summarizes common issues and their solutions [1].
| Challenge | Root Cause | Impact | Recommended Solution |
|---|---|---|---|
| Poor Process Reproducibility | Variations in temperature, pH, solvent polarity, and concentration during multi-step synthesis [1]. | Yield fluctuations, inconsistent product profiles, unanticipated impurity formation [1]. | Implement Design of Experiments (DoE) and kinetic modeling to establish scale-independent parameters [1]. |
| Impurity Control at Scale | Trace metal contaminants, thermal hotspots, and side reactions that are negligible at lab-scale become significant [1]. | Impurities may exceed low pharmacological thresholds, potentially including genotoxic byproducts [1]. | Employ robust PAT (e.g., in-line FTIR, Raman) for real-time monitoring; develop scalable crystallization-based purification over chromatography [1]. |
| Raw Material/Intermediate Variability | Differences in moisture content, particle size, or trace impurities in reagents (e.g., amino acid derivatives) [1]. | Cascading effects on reaction efficiency, selectivity, and final API quality/stability [1]. | Source materials with tight specifications and validated CoA; use controlled storage (e.g., nitrogen blanketing) [1]. |
| Polymorphic Control | Multiple polymorphic forms of the API with differing solubility and stability [1]. | Batch-to-batch variability, impacting drug performance and shelf-life [1]. | Early polymorph identification with XRPD/DSC; design robust crystallization processes (anti-solvent, temperature cycling) [1]. |
Accurate quantification of Lisinopril is crucial for quality control. Here are two validated spectrophotometric methods suitable for pharmaceutical formulations [2].
The following workflow summarizes the decision path for selecting and troubleshooting these analytical methods:
A significant research challenge is overcoming the low oral bioavailability of this compound, which is only 25–30% [3]. Recent studies focus on novel drug delivery systems to enhance absorption.
To summarize, the core technical hurdles in this compound method development are:
DMSO and PG are both well-established chemical penetration enhancers, but they function through distinct yet complementary mechanisms. The table below summarizes and compares their primary modes of action.
| Property | Dimethyl Sulfoxide (DMSO) | Propylene Glycol (PG) |
|---|---|---|
| Primary Mechanism | Lipid extraction & protein denaturation [1]; interacts with lipid bilayers to disrupt stratum corneum (SC) barrier [2]. | Lipid disordering & partitioning [3]; localizes in SC lipid headgroup regions, increasing lipid mobility and disorder [3]. |
| Effect on SC Lipids | Fluidizes and can extract lipids from the SC [1]. | Increases interfacial area per lipid, disrupts lateral lipid packing, may extract cholesterol [3]. |
| Effect on Keratin | Alters the structure of intracellular keratin [2]. | Information not specified in search results. |
| Solvent Properties | Excellent solvent for a wide range of compounds; powerful permeation carrier [2] [4]. | Cosolvent that increases thermodynamic activity of drug; can act as moisture-retaining agent [3] [5]. |
| Synergistic Potential | High (especially with fatty acids like Oleic Acid). | High (frequently used in combination with other enhancers like Oleic Acid) [6] [7]. |
The synergy in a DMSO-PG blend arises from their combined attack on the SC's "brick and mortar" structure. DMSO primarily targets the "mortar" (lipid matrix) and "bricks" (corneocytes), while PG further fluidizes the lipid domains and can improve drug solubility within the formulation [2] [3]. Using them together can provide greater permeation enhancement than either agent alone, potentially allowing for lower concentrations of each and reducing the risk of skin irritation [7].
The following workflow provides a methodology for screening different blend ratios and evaluating their performance.
Detailed Methodology:
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Permeation Flux | Inadequate disruption of SC lipids; poor drug solubility in blend; drug crystallization. | Increase enhancer concentration (within safe limits); try a different DMSO:PG ratio; add a tertiary enhancer like Oleic Acid; pre-saturate receptor fluid to maintain sink condition. |
| High Irritation Potential | DMSO concentration too high; PG dehydrating the skin. | Reduce DMSO concentration; incorporate a soothing agent (e.g., glycerin); ensure the formulation is applied to intact skin only. |
| Drug Crystallization | Drug supersaturation is unstable; solvent evaporation. | Optimize drug concentration to avoid supersaturation; use a gelling agent (e.g., Carbopol) to stabilize the formulation; use an occlusive patch to prevent solvent loss. |
| Variable Results Between Skin Batches | Biological variability of ex vivo skin; improper skin storage/handling. | Use skin from a single source and age; ensure consistent skin integrity (transepidermal water loss measurements); use more replicates per formulation. |
A study on Lornoxicam transdermal patches provides a concrete example of successful optimization using PG and OA. The optimized formulation (F9) used 10% PG and 3% OA as penetration enhancers within a gel patch. This system achieved a flux of 126.51 μg/cm²/h with a lag time of 0.91 hours, demonstrating controlled zero-order drug release for 10 hours [6]. This highlights how systematic design can yield a highly effective transdermal system.
The table below summarizes the performance of different advanced formulation approaches for transdermal delivery of Lisinopril Dihydrate, as reported in recent studies.
| Formulation Type | Key Components | Performance Data | Reference |
|---|
| Nano-spanlastic Bio-adhesive Gel (for Intranasal delivery) | Spanlastics (vesicles), Carbopol 971 P (1% gel base) | Particle Size: 320 ± 4.5 nm Entrapment Efficiency: 72 ± 2.5% Permeation: Significantly higher than niosome gels [1] | | | Transdermal Patch | HPMC, PVA, Glycerol (plasticizer), DMSO & Propylene Glycol (Penetration Enhancers) | Optimum Enhancer: DMSO:PG (70:30) at 10% concentration showed the best in vitro drug flux [2] | | | Hydrogel | Carbopol 971 P, Menthol, Propylene Glycol, Aloe Vera Juice | Optimized using a Box-Behnken statistical design to maximize 24-hour cumulative permeation (Q24) and flux, while minimizing lag time [3] | |
This protocol is adapted from the intranasal delivery study, and the principles can be applied to transdermal research [1].
This protocol outlines the solvent casting technique for matrix-type patches [2].
FAQ 1: Why is my formulation showing low drug permeation despite high in-vitro release?
FAQ 2: How can I improve the stability of vesicular dispersions like spanlastics?
FAQ 3: What is the best skin model to use for in-vitro permeation testing (IVPT)?
The following diagrams illustrate the key processes involved in skin permeation experiments and the pathways drugs take through the skin.
Successful transdermal system development hinges on optimizing these interconnected parameters:
| Optimization Factor | Description & Target | Rationale & Impact |
|---|---|---|
| Drug Properties [1] [2] | Molecular weight < 500 Da; Dose < 20 mg/day; log P (octanol-water) between 1.0 and 4.0. | Small, potent molecules with balanced lipophilicity/hydrophilicity can permeate the stratum corneum effectively. |
| Polymer Matrix [2] | Backbone of the system (e.g., natural: cellulose; synthetic: polyvinylpyrrolidone (PVP), Eudragit; synthetic elastomers: silicone rubber). | Controls the rate of drug release; must be biocompatible and chemically compatible with the drug and other excipients. |
| Permeation Enhancers [3] | Chemicals (e.g., surfactants, fatty acids) or advanced vesicles (e.g., Transethosomes, Ethosomes) that disrupt the stratum corneum. | Temporarily reduce the barrier function of the skin to allow for higher drug flux or delivery of larger molecules. |
| Adhesives [2] | Pressure-sensitive adhesives (e.g., polyisobutylene, silicone, polyacrylate). | Ensure proper skin contact and drug delivery; must be skin-compatible, easily removable, and not affect drug release. |
| Physicochemical Factors [1] | Skin hydration, temperature, pH, and drug concentration. | Hydration increases permeability; pH and temperature affect drug diffusion and skin condition. |
Here are solutions to frequently encountered problems:
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
|---|---|---|
| Low Drug Permeation | Drug properties not suitable (e.g., MW too high, log P out of range); Insufficient enhancer [1] [2]. | Re-evaluate drug candidate criteria. Incorporate a permeation enhancer (chemical or vesicular) or use physical methods like microneedles [3]. |
| Skin Irritation | Sensitizing drug; irritating adhesive or enhancer; prolonged occlusion [1] [2]. | Switch to hypoallergenic adhesives (e.g., silicone-based); reduce enhancer concentration; conduct skin sensitization studies. |
| Poor Adhesion | Improper adhesive selection; low adhesive strength; application to moist or oily skin [2]. | Optimize adhesive type and thickness; ensure skin is clean, dry, and hair-free before application. |
| Unstable Formulation | Drug crystallization; chemical degradation of drug or polymer; phase separation in vesicles [3]. | Use stabilizers and antioxidants; optimize storage conditions (temperature, humidity); for vesicles, characterize physical stability. |
To overcome the skin's barrier, advanced physical and technological methods can be employed:
The following workflow and diagram outline a protocol for enhanced nucleic acid delivery, combining microneedle pre-treatment with low-voltage electroporation [5].
Title: Nucleic Acid Delivery Workflow
Detailed Steps [5]:
Welcome, Researchers. This resource provides evidence-based troubleshooting guides and FAQs to address common challenges in maintaining the stability of Lisinopril Dihydrate during formulation development, storage, and analysis.
Q1: What are the primary degradation pathways for this compound? A: this compound degrades primarily via two chemical pathways:
Q2: Which environmental factors most significantly accelerate Lisinopril degradation? A: The three most critical factors are:
Q3: What are the key specifications for the stability-indicating HPLC method for Lisinopril? A: A validated stability-indicating method must effectively separate Lisinopril from all its major degradation products. Key parameters are summarized below.
Table 1: Key HPLC Parameters for Lisinopril Stability Testing
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reverse-phase separation. |
| Mobile Phase | Buffer (e.g., Phosphate, pH ~6.0) : Organic (e.g., Acetonitrile) | Provides the necessary polarity for separation; pH control is critical. |
| Detection | UV @ 215-220 nm | Optimal for detecting the peptide bond and degradation products. |
| Forced Degradation | Must demonstrate separation of peaks from acid, base, oxidative, and thermal stress. | Confirms the method is "stability-indicating." |
Problem: HPLC analysis shows a rising peak for Lisinopril Dicarboxylate, exceeding ICH identification thresholds (>0.10%).
Potential Causes & Solutions:
Problem: New, unknown peaks appear in the HPLC chromatogram after storage, especially under normal lighting conditions.
Potential Causes & Solutions:
Objective: To elucidate the intrinsic stability of this compound and validate the stability-indicating power of the analytical method.
Materials: this compound API, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, Methanol, Water, HPLC system with UV detector.
Workflow:
Objective: To predict the shelf-life of a Lisinopril formulation under long-term storage conditions.
Materials: Finished formulation (e.g., tablets, powder), stability chambers, desiccators, HPLC system.
Workflow:
This diagram illustrates the two primary chemical degradation routes for Lisinopril.
Title: Lisinopril Degradation Pathways
This flowchart outlines the logical steps for conducting a formal stability study.
Title: Stability Study Workflow
| Issue | Possible Cause | Suggested Solution | Key Parameters to Check |
|---|---|---|---|
| Low Drug Permeability | Formulation lacks permeation-enhancing components. | Incorporate mucoadhesive polymers like Chitosan (CS) to increase residence time and permeation. [1] | Ex-vivo permeation study; mucoadhesion strength. |
| Rapid Drug Release | Insufficient sustained-release matrix. | Optimize concentration of matrix polymers like Sodium Alginate (SA) and Avicel via factorial design. [1] | Drug release after 6 hours (target ~56% for SR pellets). [1] |
| Poor Mucoadhesion | Incorrect polymer type or charge. | Use a combination of cationic (e.g., Chitosan) and anionic (e.g., Sodium Alginate) polymers. [1] | Zeta potential of pellets in mucin dispersion (e.g., -20.33 mV). [1] |
| Inaccurate Analytical Results | Unoptimized chromatographic method. | Use a multi-response optimization approach for Sequential Injection Chromatography. [2] | Method validation parameters: linearity, precision, accuracy. |
Protocol 1: Formulation of Mucoadhesive Sustained-Release Pellets This methodology is adapted from a 2023 study that successfully created Lisinopril-SR matrix pellets. [1]
Protocol 2: Spectrophotometric Determination of Lisinopril Two green spectrophotometric methods have been developed for the determination of Lisinopril in pharmaceutical formulations. [3]
The diagram below outlines the core workflow for developing and evaluating the sustained-release pellets, integrating both formulation and analytical control steps.
Q1: Why is a factorial design recommended for formulating Lisinopril-SR pellets? A factorial design is a systematic approach that allows you to understand not just the individual effect of each formulation variable (like the concentration of Sodium Alginate or Chitosan) but also their interactive effects on critical quality attributes (like drug release and mucoadhesion). This leads to a more robust and optimized formulation with fewer experimental trials. [1]
Q2: How can I confirm that my Lisinopril pellets will stick to the intestinal mucus? The ex-vivo mucoadhesion study is the key test. In the referenced study, the optimized formulation showed that about 73% of the pellets remained attached to the mucus membrane after one hour. The zeta potential measurement of the pellets in a mucin dispersion can also indicate mucoadhesive potential, with values around -20 mV being reported for the optimized formula. [1]
Q3: Are there simpler analytical methods than HPLC for routine quality checks? Yes, spectrophotometric methods can be reliable, cost-effective alternatives for determining Lisinopril in pharmaceutical formulations. Methods using reagents like ninhydrin or copper(II) sulfate have been developed and validated, meeting standards for linearity, precision, and accuracy. [3]
Here are answers to common experimental questions regarding lisinopril dihydrate:
Q1: What is the primary challenge with oral this compound, and how can it be addressed? A: The main challenge is its low and variable oral bioavailability (25-30%), primarily due to incomplete absorption [1]. A common strategy is to develop novel drug delivery systems. Research shows that formulating lisinopril into nano-spanlastic bio-adhesive gel for intranasal delivery can significantly enhance mucosal permeation and bypass first-pass metabolism, thereby increasing its bioavailability [1].
Q2: How can I improve the permeation of this compound through mucosal barriers? A: Encapsulating lisinopril into vesicular carriers like spanlastics or niosomes and then incorporating them into a bio-adhesive gel base (e.g., Carbopol 1%) has been shown to augment permeation and increase residence time on the mucosa [1]. An ex-vivo study using goat nasal mucosa confirmed that the permeation rate of a lisinopril-loaded nanospanlastic gel was higher than that of a niosome gel [1].
Q3: My this compound sample seems unstable during processing. What should I check? A: this compound can undergo dehydration and structural changes upon heating. Thermal studies indicate critical temperature transitions:
Q4: What are the recommended methods for the quantitative determination of this compound? A: Both UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) can be used, but their performance differs [3].
Below are detailed methodologies for key experiments cited in the FAQs.
Protocol 1: Fabrication and Optimization of this compound Nano-Spanlastics
This protocol is adapted from a study that used a factorial design to optimize spanlastics for intranasal delivery [1].
Protocol 2: Preparation of Bio-adhesive Gel Loaded with Nano-Spanlastics
Protocol 3: Quantitative Analysis via HPLC
This protocol is based on a validated method for quantifying this compound in granules [3].
The following table summarizes key physicochemical data for this compound from the search results:
| Parameter | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C21H31N3O5·2H2O | [2] |
| Molecular Weight | 441.53 g/mol | [2] |
| Oral Bioavailability | 25% - 30% | [1] |
| Thermal Transition 1 | Dihydrate to Monohydrate at ~88.8°C | [2] |
| Thermal Transition 2 | Monohydrate to Dehydrated form at ~110.4°C | [2] |
| Melting Point | 179.4°C (dehydrated form) | [2] |
| HPLC Linear Range | 8 - 12 µg/mL | [3] |
| UV-Vis Lambda-max | 565 nm (after ninhydrin reaction) | [3] |
The following diagram illustrates the thermal degradation pathway of this compound, which is critical for planning sample preparation and storage.
The table below summarizes the core pharmacokinetic differences between lisinopril and enalapril, which are critical for drug development and clinical use.
| Parameter | Lisinopril | Enalapril |
|---|---|---|
| Type | Active drug [1] | Prodrug (activated to Enalaprilat) [2] [3] |
| Bioavailability | 25% ± 4% (unaffected by food) [4] | ~60% [3] |
| Time to Peak (Tmax) | ~6 hours [1] | ~1 hour (Enalapril); 2-4 hours (Enalaprilat) [2] |
| Half-Life (Terminal) | ~40 hours [4] | 11 hours (Enalaprilat) [5] [3]. A prolonged terminal phase (~36 hours) exists due to tissue binding [2]. |
| Accumulation Half-Life | 12.6 hours [4] | Information not specified in search results |
| Metabolism | Not significantly metabolized; excreted unchanged [4] [1] | Hydrolyzed in liver to active metabolite, Enalaprilat [2] [3] |
| Primary Elimination | Renal (glomerular filtration, tubular secretion & reabsorption) [4] | Renal [3] |
| Protein Binding | Low [6] | Relatively high [6] |
| Lipophilicity | Hydrophilic [6] | Lipophilic [6] |
| Effect of Food | No impact on absorption [4] | No significant impact on absorption mentioned in search results |
| Dosage in Renal Impairment | Required (starting dose varies by CrCl) [7] | Required (particularly when CrCl < 20 ml/min) [2] |
A key structural and functional difference is that lisinopril is an active drug, while enalapril is a prodrug. The following diagram illustrates the distinct metabolic pathways and key pharmacokinetic steps for each drug.
The pharmacokinetic data for these drugs are derived from specific, validated analytical methods. Here are the details of two key experimental protocols cited in the search results.
This method was developed to overcome the challenge of measuring low plasma concentrations of lisinopril due to its amphoteric nature and endogenous interference [1].
This approach uses specific enzyme immunoassays, which are considered superior to earlier ACE inhibition assays that required prior hydrolysis of enalapril [8].
The pharmacokinetic differences between lisinopril and enalapril have direct implications for their use in therapy and research.
The table below summarizes the key stability-related data for both compounds:
| Property | Captopril | Lisinopril Dihydrate |
|---|---|---|
| Critical Stability Concern | Susceptible to oxidation, forming captopril disulfide [1]. | Stable in optimized osmotic tablet formulations for at least 3 months [2]. |
| Degradation Product | Captopril disulfide [1]. | Information not available in search results. |
| Supporting Experimental Data | >90% potency retained for 12 weeks in powder papers at room temperature [1]. | Formulation stable under accelerated stability conditions for 3 months [2]. |
| Reported Half-Life | ~2 hours [3] [4] | ~16 hours [3] |
| Key Structural Motif | Thiol (sulfhydryl) group [4]. | No thiol group [5]. |
| Storage Recommendation | Stable in moisture-proof containers [1]. | Research-grade material should be stored at -20°C [6]. |
The core stability difference arises from their chemical structures. Captopril contains a thiol (sulfhydryl) group that is particularly susceptible to oxidation, leading to the formation of captopril disulfide, especially in suboptimal storage conditions [1] [4]. In contrast, This compound lacks this thiol group, which generally contributes to its more stable profile [5].
The available data comes from different types of studies, focusing on formulation stability and chemical degradation.
A study investigated the stability of captopril in powder papers stored at room temperature under three conditions [1]:
A development study for a controlled-release tablet provides insight into this compound's stability [2]:
The experimental data highlights practical considerations for professionals:
When comparing the stability of two active pharmaceutical ingredients (APIs), a systematic approach is essential. The following diagram outlines a standard experimental workflow, incorporating the key findings for captopril and this compound:
This workflow visualizes the process referenced in the cited studies [1] [2], which can be applied to any API stability assessment.
The table below summarizes the core differences between the established oral route and the experimental transdermal methods.
| Parameter | Oral Administration | Passive Transdermal Delivery | Iontophoretic Transdermal Delivery |
|---|---|---|---|
| Bioavailability | 25% (range 6-60%) [1] [2] | Low, requires enhancement [3] | Significantly enhanced over passive [4] |
| Mechanism | Passive absorption via GI tract [1] | Passive diffusion through skin [3] | Electrically-driven transport across skin [4] |
| Key Advantage | Convenient, established use | Avoids first-pass metabolism [3] | Programmable, on-demand delivery [4] |
| Key Limitation | Significant first-pass metabolism [3] | Low skin permeability [4] | Requires specialized equipment |
| Steady-State Flux | Not applicable (systemic circulation) | Not specifically quantified | 1.24 - 3.41 mg/cm²/hr (depending on current and concentration) [4] |
Here is a detailed look at the key methodologies used in transdermal lisinopril research.
This study aimed to develop a transdermal patch to improve lisinopril's low oral bioavailability [3].
This research investigated the use of electric current to actively drive lisinopril across the skin [4].
The iontophoresis study yielded clear quantitative results on how to control the delivery rate [4].
The following diagram illustrates the workflow and mechanisms behind the key iontophoresis experiment.
For researchers, the data indicates that:
The table below consolidates key properties that influence analytical method development, such as solubility, stability, and detection characteristics [1] [2] [3].
| Property | Description | Relevance to Analytical Method Development |
|---|---|---|
| Chemical Formula | C21H31N3O5 [1] | Aids in mass spectrometry and elemental analysis. |
| Molecular Weight | 405.49 g/mol (anhydrous); 441.52 g/mol (dihydrate) [1] [4] | Essential for quantitative analysis and purity assessments. |
| Solubility | Soluble in water (~13 mg/mL); sparingly soluble in methanol; practically insoluble in ethanol [3] [4] | Suggests aqueous-based solvents are suitable for sample preparation; indicates potential for reverse-phase HPLC. |
| pKa | Information not located in search results | - |
| Absorption (Tmax) | 6-8 hours post-administration [1] [3] | Important for pharmacokinetic study design. |
| Protein Binding | None (0%) [1] [2] [3] | Simplifies plasma sample preparation and analysis, as no protein precipitation is needed to measure free drug. |
| Metabolism | Not metabolized [1] [2] [3] | Focuses analysis on the parent compound, eliminating need to monitor for metabolites. |
| Elimination Half-life | Effective half-life: ~12 hours; Terminal half-life: up to 40 hours [1] [3] [5] | Informs dosing regimen and sampling schedule for bioequivalence studies. |
| Excretion | Excreted unchanged entirely in the urine [1] [2] [3] | Urine is a key matrix for excretion studies. |
While explicit protocols are not detailed in the search results, two studies hint at the techniques used for lisinopril analysis:
To illustrate the drug's mechanism of action, which is often a target in activity-based assays, the following diagram shows how lisinopril inhibits the Renin-Angiotensin-Aldosterone System (RAAS).
This table summarizes the results of an 8-week prospective longitudinal study in treatment-naive hypertensive adults, directly comparing a Lisinopril/Hydrochlorothiazide FDC against the same drugs administered separately [1].
| Parameter | Fixed-Dose Combination (FDC) | Separately Administered Combination |
|---|---|---|
| Reduction in Mean Sitting Systolic BP | -37.16 mm Hg | -33.18 mm Hg |
| Reduction in Mean Sitting Diastolic BP | -17.53 mm Hg | -12.97 mm Hg |
| Medication Adherence | Better | Good |
| General Tolerability | Well tolerated | Well tolerated |
| Renal Protection (Proteinuria) | No reported cases | No reported cases |
The data in the table above was generated using the following rigorous methodology, as described in the study [1]:
Lisinopril and Hydrochlorothiazide work through complementary mechanisms to lower blood pressure more effectively than either agent alone. The following diagram illustrates this synergistic relationship.
This synergistic mechanism allows FDCs to achieve significant blood pressure control, which is why major guidelines recommend two-drug combinations for many patients starting treatment [2].
Beyond efficacy, several factors make this compound FDCs a valuable option in clinical practice and drug development.
| Approach/Method | Key Features | Primary Application/Outcome |
|---|---|---|
| Computational Modeling [1] | Integrates MD simulations, QSAR, MM-PB/SA, and QM/MM to model peptide-ACE binding and optimize structures. | Discovery of potent ACE-inhibitory peptides (e.g., LVY, LKIPLY) and design of mutants with improved activity (e.g., LKIPVA). |
| Experimental Assay (ACE Kit-WST) [2] | Colorimetric method measuring ACE activity without organic solvent extraction; uses 3HB-GGG substrate. | High-throughput screening and confirmation of ACE inhibitory activity and IC₅₀ determination for candidate molecules. |
The ACE Kit-WST provides a standardized colorimetric assay [2]:
This table compares the relative effects of different ACEIs, ARBs, and their combinations on proteinuria reduction in normotensive patients with chronic kidney disease (CKD), based on a Bayesian network meta-analysis [3].
| Therapy / Compound Class | Example Compounds | Key Findings / Relative Efficacy |
|---|---|---|
| Most Efficacious (Overall) | Olmesartan + Temocapril (ARB+ACEI) | Ranked highest for proteinuria reduction in overall population and IgA nephropathy [3]. |
| Highly Efficacious | Olmesartan (ARB), Lisinopril (ACEI) | Ranked second for overall proteinuria reduction [3]. |
| Efficacious with Less BP Impact | Temocapril (ACEI) | Ranked third for proteinuria reduction with less blood pressure reduction [3]. |
| Best for Diabetic Nephropathy | Enalapril (ACEI) | Ranked highest for reducing albuminuria in normotensive diabetic nephropathy [3]. |
| All Active Therapies | Various ACEIs & ARBs | All showed significantly greater proteinuria reduction vs. placebo [3]. |
The diagram below illustrates the role of ACE in blood pressure regulation and how inhibitors function, based on the described mechanism [2] [4].
| Comparison Agent | Study Population | Key Metabolic Findings | Reference |
|---|---|---|---|
| Losartan (ARB) [1] | Non-diabetic hypertensives | ↑ Insulin sensitivity (GIR: +1.5 mg/min/kg; p<0.05); Losartan: no significant effect (+0.42 mg/min/kg). Difference was statistically significant [1]. | Paolisso et al. (1998) [1] |
| Calcium Channel Blockers, β-blockers, Diuretics [2] | Hypertensive diabetic patients | Greater renoprotective effect (reduced albumin excretion) than comparator drugs, despite similar blood pressure reduction [2]. | Adis Drug Evaluation (1997) [2] |
| Placebo [2] | Normotensive patients with IDDM and microalbuminuria | Reduced urinary albumin excretion rate (AER) by 18.8% overall and 49.7% in patients with microalbuminuria [2]. | EUCLID Study [2] |
The critical findings on insulin sensitivity and renal function are derived from standardized, rigorous experimental methods.
ACE inhibitors like lisinopril work by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway and the site of ACE inhibitor action.
Figure 1: Mechanism of ACE inhibitors in the RAAS pathway. By blocking ACE, these drugs reduce levels of Angiotensin II, leading to vasodilation and decreased aldosterone. The reduction in Angiotensin II is a proposed mechanism for improved insulin sensitivity [1] [3] [4].
For a complete comparison guide, you may need to investigate further:
The table below summarizes key experimental data from recent studies on different Lisinopril dihydrate formulations.
| Formulation Type | Polymer System | Key Excipients | Key Performance Findings | Reference |
|---|
| Mucoadhesive Sustained-Release Pellets [1] | Sodium Alginate (SA) & Chitosan (CS) | Microcrystalline Cellulose (Avicel PH101) | • Drug Release (6h): 56.2% (Optimized formula) [1] • Mucoadhesion: ~73% of pellets attached to mucus membrane after 1 hour [1] • Permeation: 1.7-fold increase ex-vivo compared to free drug [1] | [1] | | Transdermal Patch [2] | Hydroxypropyl Methyl Cellulose (HPMC) & Polyvinyl Alcohol (PVA) | Glycerol (plasticizer), Dimethylsulfoxide (DMSO), Propylene Glycol (PG) as permeation enhancers | • Best Flux: Achieved with 10% DMSO:PG (70:30) combination [2] • Objective: To overcome low (6-60%) and variable oral bioavailability [2] | [2] |
Here is a deeper dive into the methodologies used in the studies to help in replicating or designing your own experiments.
This study used a 3² factorial design to optimize pellets prepared via extrusion-spheronization [1].
This study aimed to bypass first-pass metabolism by developing a matrix-type transdermal system using the solvent casting technique [2].
The following diagram synthesizes the experimental approaches into a general development workflow for a Lisinopril polymeric matrix system.
The following table summarizes key findings from a study that directly compared the efficacy of eight different permeation enhancers for facilitating the transdermal delivery of Ropinirole HCl, a BCS Class III drug [1].
| Permeation Enhancer (5% w/v) | Chemical Class | Steady-State Flux (µg/cm²/h) | Enhancement Ratio (vs. control) |
|---|---|---|---|
| Isopropyl Myristate (IPM) | Ester | 22.846 ± 0.549 | 4.16 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 19.240 ± 0.231 | 3.50 |
| Groundnut Oil | Vegetable Oil | 18.689 ± 0.342 | 3.40 |
| Ethanol | Alcohol | 16.358 ± 0.215 | 2.98 |
| β-Cyclodextrin | Cyclic Oligosaccharide | 14.285 ± 0.185 | 2.60 |
| Oleic Acid | Fatty Acid | 13.845 ± 0.214 | 2.52 |
| Tween 80 | Non-ionic Surfactant | 12.125 ± 0.198 | 2.21 |
| Hyaluronidase | Enzyme | 9.458 ± 0.185 | 1.72 |
| Control (No Enhancer) | -- | 5.488 ± 0.165 | -- |
Note: The enhancement ratio is calculated as the steady-state flux with enhancer divided by the flux of the control. The data shows that IPM was the most effective enhancer for this particular drug in this study [1].
The data in the table above was generated using a standardized ex vivo protocol, which is a common methodology in the field [2] [1].
Permeation enhancers improve drug delivery through biological barriers like the skin by reversibly altering the barrier's properties. The search results indicate they work through several key mechanisms [3] [2] [1]:
The following diagram illustrates the general workflow for evaluating these enhancers and their mechanisms.
Evaluation Workflow for Permeation Enhancers
Health Hazard